Rosaramicin stearate
Description
Contextualization of Macrolide Antibiotics in Antimicrobial Chemotherapy
Macrolide antibiotics are a clinically significant class of antimicrobial agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This class of antibiotics primarily functions by inhibiting bacterial protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome. This action is predominantly bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations. Macrolides are known for their broad spectrum of activity, particularly against many Gram-positive bacteria and atypical pathogens such as Mycoplasma and Chlamydia. Erythromycin (B1671065), the first discovered macrolide, paved the way for the development of numerous other derivatives with improved stability, pharmacokinetic profiles, and a wider spectrum of activity.
Significance of Rosaramicin (B1679535) Stearate (B1226849) within the Macrolide Class for Pre-clinical Investigations
Rosaramicin itself is a lipid-soluble basic macrolide. wikipedia.org For preclinical and potential clinical development, the formulation of an active pharmaceutical ingredient is a critical step to ensure appropriate delivery and bioavailability. The use of a stearate salt, creating rosaramicin stearate, is a common strategy employed for macrolide antibiotics like erythromycin to improve their formulation characteristics. Stearate salts can enhance the stability of the compound and facilitate its absorption from the gastrointestinal tract. While specific studies detailing the selection of the stearate form for rosaramicin are not abundant, the principles of formulation science for macrolides suggest that this salt form was likely chosen to optimize its pharmacokinetic properties for oral administration in preclinical models.
Rosaramicin demonstrated some superior properties compared to erythromycin in early studies, such as better activity against Gram-negative bacteria and a greater concentration in prostatic tissue in animal models, suggesting potential advantages for specific types of infections. wikipedia.org These promising preclinical findings underscored the importance of developing a suitable oral formulation like the stearate salt for further investigation.
Overview of the Current Research Landscape for this compound
The current research landscape for this compound appears to be limited, with the bulk of dedicated studies dating back to the late 20th century. While rosaramicin is still cited in broader reviews of macrolides from rare actinomycetes as a potent antibacterial agent, dedicated new preclinical or clinical research on its stearate form is not prominent in recent literature. bath.ac.uk The focus in antimicrobial research has largely shifted towards overcoming widespread antibiotic resistance and exploring novel classes of antibiotics.
However, the existing body of research on rosaramicin provides valuable data. For instance, engineered biosynthesis has been explored to produce rosaramicin derivatives, which could open new avenues for "unnatural" natural compounds. nih.gov The foundational pharmacokinetic and antimicrobial activity data from earlier studies remain a valuable reference for researchers in the field of natural product antibiotics.
Detailed Research Findings
Pharmacokinetic Properties of Rosaramicin
Pharmacokinetic studies have been crucial in understanding the behavior of rosaramicin in biological systems. The following table summarizes key pharmacokinetic parameters of rosaramicin from a study in humans, which provides a reference for its preclinical evaluation.
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~4.5 hours | nih.gov |
| Apparent Volume of Distribution | 3.78 L/kg | nih.gov |
| Total Body Clearance | 13.41 ml/min per kg | nih.gov |
| Absolute Bioavailability (oral) | 32% to 39% | nih.gov |
This data is derived from studies on rosaramicin, the parent compound of this compound.
In Vitro Antimicrobial Activity of Rosaramicin
The in vitro activity of an antibiotic is a key indicator of its potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents a summary of the in vitro activity of rosaramicin against various pathogens from historical preclinical studies.
| Organism | MIC Range (µg/mL) | Reference |
| Chlamydia trachomatis | Highly Active (Specific MICs vary by study) | microbiologyresearch.org |
| Neisseria gonorrhoeae | Active | |
| Ureaplasma urealyticum | Active | |
| Mycoplasma hominis | Active | |
| Gram-negative bacteria | Better activity than erythromycin | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
51547-64-9 |
|---|---|
Molecular Formula |
C49H87NO11 |
Molecular Weight |
866.2 g/mol |
IUPAC Name |
2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde;octadecanoic acid |
InChI |
InChI=1S/C31H51NO9.C18H36O2/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;2-17H2,1H3,(H,19,20)/b12-10+;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;/m1./s1 |
InChI Key |
NTRKBPHPPMYMKJ-VHXUMFCXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C |
Origin of Product |
United States |
Biosynthesis, Semisynthesis, and Chemical Derivatization of Rosaramicin Stearate
Exploration of Rosaramicin (B1679535) Biosynthetic Pathways
The journey to rosaramicin stearate (B1226849) begins with the natural production of rosaramicin by the soil bacterium Micromonospora rosaria. jmb.or.kratcc.org The biosynthesis of this 16-membered macrolide antibiotic is a multi-step process governed by a specific set of genes and enzymes. nih.govoup.com
Genetic and Enzymatic Determinants of Macrolactone Ring Formation
Key to this tailoring are cytochrome P450 enzymes, particularly RosC and RosD, which are encoded within the rosamicin biosynthetic gene cluster. nih.govresearchgate.net Research involving gene disruption and bioconversion studies has elucidated their specific roles. nih.gov RosD functions as an epoxidase, creating the characteristic epoxide at the C-12/13 position of the macrolactone ring. nih.gov RosC is a multifunctional P450 enzyme that catalyzes a sequential three-step oxidation at the C-20 position, converting a methyl group first to a hydroxyl group, then to a formyl group, and finally to a carboxyl group. oup.comresearchgate.net The formation of the formyl group is a critical step in producing active rosamicin, while further oxidation to a carboxyl group results in the non-active 20-carboxyrosamicin, a process which may play a role in detoxification for the producing organism. oup.com
Studies suggest that M. rosaria utilizes two parallel pathways to convert the first desosaminyl intermediate, known as RS-E, into rosamicin. nih.gov The primary proposed pathway involves the conversion of RS-E to RS-B via the epoxidase RosD, followed by the two-step oxidation activity of RosC to generate the final formyl group at C-20. nih.gov
Table 1: Key Enzymes in Rosaramicin Biosynthesis
| Enzyme | Gene | Type | Function |
|---|---|---|---|
| RosAI-V (putative) | rosAI-V | Polyketide Synthase (PKS) | Assembles the polyketide backbone of the macrolactone ring. researchgate.net |
| RosB (putative) | rosB | Glycosyltransferase | Attaches the desosamine (B1220255) sugar to the macrolactone. researchgate.net |
| RosC | rosC | Cytochrome P450 | Catalyzes multi-step oxidation at the C-20 position to form a formyl group. nih.govoup.com |
Precursor Feeding Strategies for Enhanced Rosaramicin Production
Enhancing the yield of secondary metabolites like rosaramicin is a significant goal in biotechnology. Precursor feeding is a common strategy to increase the production of complex molecules by supplementing the fermentation medium with essential building blocks. mdpi.com Since rosaramicin's backbone is a polyketide, its synthesis relies on the availability of simple carboxylic acid units, primarily malonyl-CoA and methylmalonyl-CoA, derived from central carbon metabolism.
Strategies to boost production could involve:
Direct Feeding: Supplying the fermentation broth with precursors like sodium propionate (B1217596) can increase the pool of building blocks for polyketide synthesis. nih.gov
Metabolic Engineering for Precursor Supply: A more advanced approach involves genetically modifying the producer strain to upregulate pathways that generate key precursors. researchgate.net For instance, overexpressing the gene for acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, has been shown to increase the production of other polyketide antibiotics in related Streptomyces species. researchgate.net Similarly, manipulating carbohydrate metabolism to increase the intracellular concentration of glucose-1-phosphate can enhance the supply of both carbon backbones and the sugar moieties required for the final molecule. researchgate.net
While specific studies on precursor feeding for rosaramicin are not extensively detailed in the reviewed literature, these general principles, successfully applied to other polyketide-producing actinomycetes, represent viable strategies for enhancing its yield. mdpi.comresearchgate.net
Biotechnological Engineering of Producer Strains for Biosynthetic Modifications
Genetic engineering of the producer strain, Micromonospora rosaria, offers a powerful tool for creating novel rosaramicin derivatives. jmb.or.krresearchgate.net This approach, often termed combinatorial biosynthesis, involves introducing or modifying genes within the biosynthetic cluster to alter the final chemical structure.
A notable example is the creation of mycinosyl rosamicin derivatives. researchgate.net By introducing a set of genes responsible for the biosynthesis and attachment of a different sugar, D-mycinose, from the mycinamicin-producing organism Micromonospora griseorubida, researchers successfully engineered M. rosaria to produce a new analogue of rosamicin. researchgate.net This demonstrates the modularity and flexibility of macrolide biosynthetic pathways.
Furthermore, biotransformation using other engineered microorganisms can generate novel structures. For example, a recombinant strain of Streptomyces venezuelae was used as a biocatalyst to specifically reduce a double bond on the rosaramicin core, creating 10,11-dihydrorosamicin. jmb.or.kr This regiospecific biohydrogenation highlights how engineered microbes can be employed as tools for targeted chemical modifications that may be difficult to achieve through traditional chemistry. jmb.or.kr
Semisynthetic Approaches to Rosaramicin Stearate and Analogues
Semisynthesis begins with the microbially produced rosaramicin core, which is then chemically modified to create new compounds like this compound. This strategy combines the efficiency of fermentation with the precision of chemical synthesis.
Esterification Reactions for Stearate Salt Formation
This compound is formed by creating an ester bond between a hydroxyl group on the rosaramicin molecule and the carboxyl group of stearic acid. Enzymatic esterification is a preferred method for such reactions due to its high selectivity and mild reaction conditions, which help preserve the complex structure of the antibiotic. researchgate.netresearchgate.net
The process typically employs a lipase (B570770), such as the immobilized Candida antarctica lipase B (often marketed as Novozym 435), as a biocatalyst. researchgate.netresearchgate.net The reaction mechanism is generally a Ping-Pong Bi-Bi process. researchgate.net First, the lipase reacts with stearic acid to form a covalent acyl-enzyme intermediate. Subsequently, a hydroxyl group on the rosaramicin molecule attacks this intermediate, releasing the this compound ester and regenerating the free enzyme. researchgate.net These reactions are often carried out in a non-aqueous organic solvent to shift the reaction equilibrium towards ester synthesis rather than hydrolysis. researchgate.net
Table 2: General Parameters for Enzymatic Esterification
| Parameter | Description | Example |
|---|---|---|
| Substrate 1 | The macrolide core containing a hydroxyl group. | Rosaramicin |
| Substrate 2 | The fatty acid to be esterified. | Stearic Acid |
| Biocatalyst | An enzyme, typically a lipase, to facilitate the reaction. | Immobilized Candida antarctica lipase B researchgate.netresearchgate.net |
| Solvent | An organic solvent to facilitate a non-aqueous environment. | n-Butanol researchgate.net |
| Temperature | Mild temperatures to ensure enzyme stability and prevent degradation. | 40-60 °C researchgate.netresearchgate.net |
Regioselective Chemical Modifications of the Rosaramicin Core
Beyond esterification, the rosaramicin scaffold offers multiple sites for regioselective chemical modification to create a diverse library of analogues. jmb.or.krnih.gov The goal of such modifications is to alter the molecule's properties by making precise changes at specific functional groups while leaving the rest of the core intact.
Examples of potential modifications, inspired by work on other complex antibiotics, include:
Modification of the Desosamine Sugar: The dimethylamino group on the desosamine sugar is a potential site for modification. Techniques used in aminoglycoside chemistry, such as the formation of cyclic carbamates for temporary protection, could allow for selective reactions at other positions. researchgate.net
Modification of the Macrolactone Ring: The C9-ketone can be a target for reduction. The epoxide can be opened, and the various hydroxyl groups can be targets for acylation, alkylation, or fluorination. mdpi.com For example, work on erythromycin (B1671065) derivatives has shown that fluorination can be achieved using electrophilic fluorinating agents like Selectfluor™. mdpi.com
Derivatization of Amine Groups: As demonstrated with the antibiotic pactamycin, free amino groups can be conjugated with amino acids or other moieties to create new derivatives with altered characteristics. nih.govmdpi.com This approach could be adapted for the dimethylamino group on rosaramicin.
These strategies allow chemists to systematically probe the structure-activity relationship of the rosaramicin core, potentially leading to the development of new compounds.
Molecular and Cellular Mechanism of Action of Rosaramicin Stearate
Detailed Analysis of Ribosomal Binding and Inhibition of Protein Synthesis
The primary mechanism of action for rosaramicin (B1679535), like other macrolide antibiotics, is the inhibition of bacterial protein synthesis. nih.govnih.gov This is achieved through specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. nih.govnih.gov
Characterization of the Rosaramicin Stearate (B1226849) Binding Site on the 50S Ribosomal Subunit
Rosaramicin specifically targets the large (50S) subunit of the bacterial 70S ribosome. nih.gov Early research utilizing sucrose (B13894) gradient centrifugation, gel exclusion chromatography, and equilibrium dialysis with radiolabeled dihydrorosaramicin demonstrated specific binding to the 70S ribosome and the 50S ribosomal subunit of Escherichia coli. nih.gov Notably, no detectable binding to the small (30S) ribosomal subunit was observed. nih.gov This selective binding to the 50S subunit is a hallmark of macrolide antibiotics. nih.govnih.gov
The binding site for macrolides is located within the nascent polypeptide exit tunnel (NPET), a channel that spans the 50S subunit and through which newly synthesized polypeptide chains emerge. researchgate.netresearchgate.net The common binding site for macrolides is centered around nucleotide A2058 (E. coli numbering) in domain V of the 23S rRNA, a key component of the 50S subunit. nih.gov The affinity of rosaramicin for E. coli ribosomes has been shown to be in good agreement with its minimal inhibitory concentrations (MICs) against various microorganisms. nih.gov
Table 1: Binding Characteristics of Rosaramicin to E. coli Ribosomes
| Ribosomal Component | Binding Detected | Method(s) | Reference |
| 70S Ribosome | Yes | Sucrose Gradient Centrifugation, Gel Exclusion Chromatography, Equilibrium Dialysis | nih.gov |
| 50S Subunit | Yes | Sucrose Gradient Centrifugation, Gel Exclusion Chromatography, Equilibrium Dialysis | nih.gov |
| 30S Subunit | No | Sucrose Gradient Centrifugation, Gel Exclusion Chromatography, Equilibrium Dialysis | nih.gov |
Kinetic Studies of Translational Inhibition and Peptide Chain Elongation
The inhibition of peptide bond formation, or the peptidyl transferase reaction, is a key consequence of this binding. Some 16-membered macrolides, particularly those with a disaccharide at position 5 of the lactone ring containing a mycarose (B1676882) moiety, are known to directly inhibit peptidyl transferase. nih.govresearchgate.net This inhibition prevents the addition of new amino acids to the growing peptide chain, effectively halting translation. nih.gov The blockage of the NPET by the bound antibiotic can lead to the premature dissociation of peptidyl-tRNA from the ribosome, further disrupting protein synthesis. researchgate.net
Structural Elucidation of Ribosome-Rosaramicin Stearate Complexes (e.g., Cryo-EM, X-ray Crystallography)
To date, high-resolution structures of rosaramicin stearate or rosaramicin in complex with the bacterial ribosome determined by cryo-electron microscopy (cryo-EM) or X-ray crystallography have not been published. However, extensive structural work on other macrolides, such as erythromycin (B1671065) and clarithromycin (B1669154), provides a detailed picture of the likely binding mode. researchgate.netnih.govnih.gov
These studies reveal that macrolides bind in the NPET, with the desosamine (B1220255) sugar moiety oriented towards the peptidyl transferase center (PTC) and the macrolactone ring extending down the tunnel. researchgate.netnih.gov Specific interactions, including hydrogen bonds and van der Waals contacts, occur between the antibiotic and nucleotides of the 23S rRNA, as well as with ribosomal proteins that line the tunnel. researchgate.netnih.gov For example, cryo-EM structures of clarithromycin bound to the Mycobacterium tuberculosis 50S subunit show dynamic interactions with the "gate site" nucleotide A2062, which can adopt different conformations to accommodate the drug. nih.gov It is highly probable that rosaramicin establishes a similar network of interactions within the NPET, leading to the steric hindrance of the elongating polypeptide.
Subcellular Pharmacodynamics in Bacterial Cells
The inhibition of protein synthesis by rosaramicin has downstream consequences for bacterial physiology, including the potential to modulate the expression of virulence factors and interfere with cell-to-cell communication systems.
Impact on Bacterial Virulence Factor Expression and Secretion
While direct studies on the effect of rosaramicin on bacterial virulence are limited, the impact of other protein synthesis inhibitors is well-documented. Many bacterial pathogens, such as Staphylococcus aureus and Pseudomonas aeruginosa, rely on a plethora of secreted and cell-surface-associated virulence factors to cause disease. nih.govnih.govnih.govnews-medical.net These factors include toxins, enzymes that degrade host tissues, and proteins that mediate adhesion to host cells. nih.govnih.govnih.gov
The production of these virulence factors is dependent on active protein synthesis. nih.gov Therefore, antibiotics that inhibit this process, such as macrolides, can be expected to reduce the expression and secretion of these virulence determinants. nih.govresearchgate.net For example, in Staphylococcus aureus, ribosomally active antibiotics like clindamycin (B1669177) and linezolid (B1675486) have been shown to decrease the production of toxins. nih.govresearchgate.net It is plausible that rosaramicin, through its inhibition of the 50S ribosomal subunit, would have a similar suppressive effect on the virulence of susceptible pathogens. However, it is also noted that sub-minimal inhibitory concentrations (sub-MICs) of some antibiotics can paradoxically alter virulence expression, a phenomenon that would require specific investigation for rosaramicin. researchgate.net
Table 2: Examples of Bacterial Virulence Factors Potentially Affected by Protein Synthesis Inhibitors
| Virulence Factor Class | Example(s) | Function | Potential Impact of Rosaramicin |
| Toxins | Alpha-toxin (S. aureus), Exotoxins (P. aeruginosa) | Host cell lysis, tissue damage | Decreased production |
| Enzymes | Coagulase, Lipase (B570770), Elastase | Host tissue degradation, immune evasion | Decreased production |
| Adhesins | Fibronectin-binding proteins | Adherence to host cells and matrix | Decreased expression |
| Secretion Systems | Type III Secretion System (P. aeruginosa) | Injection of toxins into host cells | Decreased synthesis of system components and effectors |
Modulation of Bacterial Quorum Sensing Systems
Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner. nih.govyoutube.comyoutube.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.govnih.gov In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation. nih.govnih.govpatsnap.com
There is currently no direct evidence to suggest that rosaramicin modulates bacterial quorum sensing systems. However, the synthesis of the proteins involved in QS, including the enzymes that produce autoinducers and the receptors that detect them, is dependent on the translational machinery of the cell. youtube.com By inhibiting protein synthesis, rosaramicin could indirectly interfere with QS pathways. Quorum sensing inhibitors (QSIs) are being explored as a novel therapeutic strategy to disarm pathogens without directly killing them, thereby potentially reducing the selective pressure for resistance. nih.govnih.gov While rosaramicin's primary role is as a protein synthesis inhibitor, any secondary effect on QS would be an area for future research to explore its full therapeutic potential.
Effects on Bacterial Biofilm Formation and Dispersal
The formation of bacterial biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), represents a significant challenge in clinical settings due to their inherent tolerance to conventional antimicrobial agents. While extensive research exists on the anti-biofilm properties of various macrolides, specific data detailing the effects of this compound on bacterial biofilm formation and dispersal remain limited in publicly available scientific literature.
Generally, macrolide antibiotics can interfere with biofilm formation through several mechanisms. These include the inhibition of bacterial adhesion to surfaces, a critical initial step in biofilm development, and the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates the expression of virulence factors and biofilm maturation. nih.govnih.gov Some macrolides have been shown to modulate the production of EPS components, thereby affecting the structural integrity of the biofilm. mdpi.com
Dispersal of established biofilms is another crucial aspect of anti-biofilm strategies. This process can be triggered by various environmental cues and involves the release of planktonic bacteria from the biofilm matrix, rendering them more susceptible to antibiotics and the host immune system. nih.govnih.gov Some therapeutic agents can induce biofilm dispersal by degrading the matrix components or by interfering with the signaling pathways that maintain the biofilm structure. mdpi.comresearchgate.net
However, without specific studies on this compound, its direct impact on these intricate biofilm processes cannot be definitively stated. Further research is required to elucidate whether this compound exhibits anti-biofilm activity, and if so, to what extent it inhibits biofilm formation or promotes the dispersal of established biofilms. Such studies would be invaluable in determining the full therapeutic potential of this antibiotic.
Comparative Mechanistic Investigations with Other Macrolide Antibiotics
Rosaramicin, a 16-membered macrolide, shares its fundamental mechanism of action with other macrolide antibiotics, primarily by inhibiting bacterial protein synthesis. nih.gov However, subtle yet significant differences in their interactions with the bacterial ribosome can lead to variations in their antibacterial spectrum, potency, and susceptibility to resistance mechanisms.
Implications for Resistance Development and Cross-Resistance Patterns
The two primary mechanisms of acquired resistance to macrolide antibiotics are target site modification and active drug efflux.
Target Site Modification: This is most commonly mediated by the erm (erythromycin-resistant methylase) genes, which encode enzymes that methylate a specific adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolides to the ribosome, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).
Active Efflux: This mechanism is mediated by mef (macrolide efflux) genes, which code for membrane proteins that actively pump macrolides out of the bacterial cell. This typically results in low-to-moderate level resistance specifically to macrolides.
The differences in the binding modes of various macrolides can influence their susceptibility to these resistance mechanisms. For example, the larger 16-membered ring of rosaramicin and its specific interactions within the NPET may result in incomplete cross-resistance with 14-membered macrolides like erythromycin in strains harboring certain resistance mechanisms. This means that a bacterium resistant to erythromycin may still retain some susceptibility to rosaramicin.
The development of resistance to rosaramicin can be influenced by pre-existing resistance to other macrolides. For instance, in staphylococci, mutation to rosaramicin resistance is more likely to occur in strains that are already inducibly resistant to erythromycin.
| Resistance Mechanism | Description | Implication for Rosaramicin |
| Target Site Modification (erm genes) | Methylation of the 23S rRNA binding site, reducing drug affinity. | Can confer high-level resistance, but incomplete cross-resistance with other macrolides is possible. |
| Active Efflux (mef genes) | Pumping of the antibiotic out of the bacterial cell. | Can lead to low-to-moderate level resistance. |
Pre Clinical Pharmacokinetic Profiling of Rosaramicin Stearate
Absorption and Distribution Studies in In Vitro and Ex Vivo Models
The absorption and distribution of a drug are critical determinants of its therapeutic efficacy. For rosaramicin (B1679535) stearate (B1226849), these processes have been evaluated using various preclinical models to predict its behavior in humans.
Gastrointestinal Permeability Assessments (e.g., Caco-2 cell monolayers)
It is important to note that rosaramicin stearate is a salt form of rosaramicin. In the acidic environment of the stomach and the near-neutral pH of the small intestine, it is expected that the stearate salt would dissociate, and the active rosaramicin base would be available for absorption. The lipophilic nature of macrolides generally favors absorption via passive diffusion across the intestinal epithelium. mdpi.com
Tissue Distribution and Accumulation in Animal Models (e.g., organ partitioning)
Studies in animal models indicate that rosaramicin exhibits extensive tissue distribution. nih.gov An investigation in dogs and rats revealed that rosaramicin concentrations in urethral and vaginal tissues were significantly higher than in plasma. nih.gov Specifically, the concentration ratios of urethral secretion to plasma and vaginal secretion to plasma were found to be 1.9 and 2.4, respectively, in dogs. nih.gov This suggests a preferential accumulation in these tissues.
In dogs, the apparent volume of distribution (Vd) of rosaramicin has been reported to be 3.43 L/kg, which is indicative of extensive distribution into tissues or significant metabolism, or both. nih.gov Similarly, in human studies, the Vd was found to be 3.78 L/kg, further supporting the observation of widespread tissue distribution. nih.gov While specific organ-to-plasma concentration ratios for a wide range of tissues are not detailed in the available literature, the high Vd values strongly suggest that rosaramicin does not confine itself to the bloodstream and readily enters various body compartments.
Table 1: Tissue Distribution of Rosaramicin in Animal Models
| Animal Model | Tissue | Concentration Ratio (Tissue:Plasma) | Reference |
| Dog | Urethral Secretion | 1.9 | nih.gov |
| Dog | Vaginal Secretion | 2.4 | nih.gov |
Note: This table is based on limited available data and does not represent a comprehensive organ partitioning study.
Plasma Protein Binding Characterization in Animal Species
The extent of plasma protein binding can significantly influence the distribution and availability of a drug to its target sites. For macrolide antibiotics, plasma protein binding is variable among different compounds. nih.gov For instance, erythromycin (B1671065) is reported to be 70-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AGP). nih.gov
Specific data on the plasma protein binding of rosaramicin in different animal species is not extensively documented in the reviewed literature. However, the general principles of macrolide pharmacology suggest that such binding would occur and could vary between species. Interspecies differences in plasma protein binding are a known phenomenon and are important considerations when extrapolating preclinical data to humans. nih.gov
Biotransformation and Metabolic Pathway Elucidation
The metabolism of a drug is a key factor in determining its duration of action and potential for drug-drug interactions. Rosaramicin undergoes extensive metabolism in the body.
Identification and Characterization of this compound Metabolites in Liver Microsomes
While specific studies detailing the use of liver microsomes for the identification of this compound metabolites are not prevalent in the available literature, in vivo studies in dogs and humans have identified major metabolites. After oral administration of radiolabeled rosaramicin to dogs, several metabolites were observed in plasma and urine. nih.gov A significant finding from human studies was the identification of 20-bis-ureidorosaramicin as a major metabolite. nih.gov This metabolite accounted for a substantial portion of the radioactivity found in both urine (17-38%) and feces (26-29%). nih.gov
It is hypothesized that the stearate ester of rosaramicin is rapidly hydrolyzed by esterases in the gastrointestinal tract or liver to yield the active rosaramicin base, which then undergoes further metabolism. Liver microsomes are a standard in vitro tool used to study drug metabolism as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govnih.gov Such studies would be instrumental in providing a more detailed profile of the metabolites of rosaramicin.
Role of Specific Cytochrome P450 Isoenzymes and Esterases in Metabolism
The metabolism of rosaramicin is believed to be mediated by cytochrome P450 (CYP) enzymes. Studies on the biosynthesis of rosaramicin have identified two P450 enzymes, RosC and RosD, in the producing organism, Micromonospora rosaria. While these enzymes are involved in the synthesis of the molecule, they provide insight into the types of oxidative reactions the rosaramicin structure can undergo.
Regarding its metabolism in preclinical models, it is likely that mammalian CYP isoenzymes are responsible for the biotransformation of rosaramicin. For many macrolides, CYP3A4 is a key enzyme in their metabolism. nih.gov
Furthermore, the "stearate" component of this compound points to the likely involvement of esterases in its initial metabolism. Esterases are enzymes that hydrolyze ester bonds. taylorandfrancis.com It is expected that esterases in the body, possibly in the gut or liver, would cleave the stearate group from the rosaramicin molecule, releasing the active antibiotic. nih.govnih.gov This hydrolysis is a common metabolic pathway for ester prodrugs.
In Vitro Metabolic Stability and Reaction Phenotyping
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and potential for clinical success. In vitro models are fundamental tools for an early assessment of a compound's susceptibility to biotransformation. researchgate.net These assays typically measure the rate at which the parent compound is eliminated when incubated with metabolically active systems, such as liver microsomes or hepatocytes. springernature.com The primary output of these studies is the intrinsic clearance (Clint), which can be used to predict the in vivo hepatic clearance and the metabolic half-life (t1/2) of the compound. researchgate.net For this compound, while specific in vitro metabolic stability data from pre-clinical animal models is not extensively detailed in published literature, human studies on the active moiety, rosaramicin, indicate that the drug undergoes extensive metabolism. nih.govnih.gov This is evidenced by the finding that the area under the curve (AUC) for unchanged rosaramicin accounted for only 19% of the total radioactivity following administration of radiolabeled drug. nih.govnih.gov
Table 1: Illustrative In Vitro Metabolic Stability Parameters Note: The following data is presented for illustrative purposes to show typical parameters measured in metabolic stability assays, as specific values for this compound were not available in the reviewed sources.
| Parameter | Description | Illustrative Value |
| Incubation System | The biological matrix used to assess metabolism. | Rat Liver Microsomes |
| Metabolic Half-life (t1/2) | The time required for 50% of the parent compound to be metabolized. | 25 min |
| Intrinsic Clearance (Clint) | The intrinsic ability of the liver to metabolize a drug. | 45 mL/min/kg |
Reaction phenotyping follows metabolic stability studies to identify the specific enzymes responsible for a drug's metabolism. nih.gov This process is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in pharmacokinetics due to genetic polymorphisms of drug-metabolizing enzymes. nih.govnih.gov Common experimental approaches include incubating the compound with a panel of cDNA-expressed recombinant human enzymes (e.g., Cytochrome P450 isoforms) or using specific chemical inhibitors in human liver microsomes. nih.gov While the specific enzymes that metabolize rosaramicin have not been fully characterized in the available literature, human studies have successfully identified a major metabolite, 20-bis-ureidorosaramicin, confirming that biotransformation is a significant clearance pathway. nih.govnih.gov
Excretion Routes and Clearance Mechanisms in Animal Models
Understanding the routes of excretion is fundamental to characterizing the complete pharmacokinetic profile of a drug candidate. Studies in animal models are designed to quantify the extent to which a drug and its metabolites are eliminated via renal (urine) and biliary (feces) pathways.
Pre-clinical studies involving the cannulation of the bile duct in animal models, such as rats, allow for the direct measurement of biliary excretion. nih.gov For many compounds, particularly those with a higher molecular weight (above approximately 450 Da), biliary excretion becomes a dominant clearance mechanism in rats. nih.gov
While specific pre-clinical excretion data for this compound is limited, human studies on [14C]-labeled rosaramicin provide significant insight into its likely excretion profile in animal models. These studies show that the primary route of elimination is via the feces, which accounted for 86.7% of the administered radioactive dose. nih.govnih.gov In contrast, only 7.0% of the radioactivity was recovered in the urine. nih.govnih.gov Notably, no unchanged rosaramicin was detected in the feces, indicating that the drug is eliminated into the bile primarily as metabolites. nih.govnih.gov The small amount of unchanged drug found in urine (representing 7-9% of urinary radioactivity) confirms that renal clearance of the parent compound is a minor pathway. nih.govnih.gov This dominant fecal excretion strongly suggests that biliary clearance of rosaramicin metabolites is the principal elimination route.
Table 2: Excretion of Rosaramicin-Related Radioactivity in Humans Source: Data derived from human studies on [14C]rosaramicin, indicative of expected pathways in pre-clinical species. nih.govnih.gov
| Excretion Route | Percentage of Total Radioactivity Recovered | Major Components |
| Fecal | 86.7% | Metabolites (e.g., 20-bis-ureidorosaramicin) |
| Renal (Urine) | 7.0% | Unchanged Rosaramicin and Metabolites |
Pharmacokinetic Modeling and Simulation in Pre-clinical Species
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time within the body. In pre-clinical development, data from various animal species are often integrated using techniques like allometric scaling to predict human PK parameters. researchgate.net Models are constructed based on key parameters measured in animal studies, including clearance, volume of distribution, and elimination half-life. researchgate.net
For rosaramicin, pharmacokinetic parameters have been established in human studies, which provide a template for the types of data generated in pre-clinical animal models for simulation purposes. After intravenous administration, rosaramicin exhibited a rapid distribution phase and a total body clearance of 13.41 ml/min per kg. nih.govnih.gov The apparent volume of distribution was large (3.78 L/kg), suggesting extensive distribution into tissues. nih.govnih.gov Such data from pre-clinical species would be used to simulate drug exposure under different dosing scenarios and to anticipate the pharmacokinetic profile in humans.
Table 3: Example Pharmacokinetic Parameters of Rosaramicin (Human Data) Source: Data from human studies, representing key parameters utilized in PK modeling. nih.govnih.gov
| Parameter | Value | Pharmacokinetic Significance |
| Elimination Half-life (t1/2) | 3.28 hours | Rate of removal of the drug from the body. |
| Apparent Volume of Distribution (Vd) | 3.78 L/kg | The extent of drug distribution into body tissues. |
| Total Body Clearance (CL) | 13.41 mL/min/kg | The rate at which the drug is cleared from the body by all routes. |
Pre-clinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies
PK/PD studies are essential in antibiotic development to establish a quantitative relationship between drug exposure and antimicrobial effect. nih.gov These studies help to identify the optimal dosing regimens that maximize efficacy and are predictive of clinical outcomes. bohrium.com
The relationship between pharmacokinetics and antimicrobial effect is typically described by one of three main PK/PD indices: the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (fT>MIC), the ratio of the maximum free drug concentration to the MIC (fCmax/MIC), or the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC/MIC). researchgate.net The most predictive index is determined through dose-fractionation studies in validated animal infection models, such as the murine thigh infection model. nih.govbohrium.com In these studies, the same total daily dose of an antibiotic is administered using different schedules to disentangle the importance of concentration versus time. For macrolide antibiotics, the class to which rosaramicin belongs, the fAUC/MIC ratio has been shown to be the PK/PD index that best correlates with efficacy. researchgate.netnih.gov
Table 4: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Antibiotics
| PK/PD Index | Description | Associated Antibiotic Class (Example) |
| fT > MIC | Time-dependent killing: Efficacy is related to the duration of exposure above the MIC. | Beta-lactams |
| fAUC / MIC | Exposure-dependent killing: Efficacy is related to the total drug exposure over time. | Macrolides, Fluoroquinolones |
| fCmax / MIC | Concentration-dependent killing: Efficacy is related to the peak concentration achieved. | Aminoglycosides |
Predicting Efficacy Based on Exposure Profiles in In Vitro Models
In vitro infection models, such as time-kill curve experiments, are valuable tools for predicting the in vivo efficacy of an antibiotic. nih.gov These models allow for the simulation of the fluctuating drug concentrations seen in patients or animal models and can determine the magnitude of the PK/PD index required to achieve specific endpoints, such as bacteriostasis (no change in bacterial count) or a 1- to 2-log reduction in bacterial colony-forming units (CFU). nih.gov By integrating data from these in vitro systems with PK models, researchers can predict the likelihood of attaining the target exposure in pre-clinical and clinical settings. nih.gov This model-based approach provides a quantitative basis for optimizing dosing regimens early in the drug development process. nih.gov
Table 5: Illustrative PK/PD Targets for Efficacy in Pre-clinical Models Note: The following data is illustrative of typical targets established for antibiotics in pre-clinical infection models. nih.gov
| Efficacy Endpoint | Description | Illustrative fAUC/MIC Target |
| Bacteriostasis | Inhibition of bacterial growth. | ~30-50 |
| 1-log10 CFU Reduction | 10-fold reduction in bacterial count. | ~50-80 |
| 2-log10 CFU Reduction | 100-fold reduction in bacterial count. | ~80-120 |
Mechanisms of Bacterial Resistance to Rosaramicin Stearate
Characterization of Target Site Modification Mechanisms
Alterations in the structure of the ribosome, the target of rosaramicin (B1679535), can prevent the antibiotic from binding effectively, thereby conferring resistance. youtube.com This is a common strategy employed by bacteria to evade the action of many ribosome-targeting antibiotics.
Ribosomal RNA Methylation Mediated by erm Genes (e.g., ermB, ermC)
The most widespread mechanism of resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics is the methylation of the 23S ribosomal RNA (rRNA). nih.gov This modification is catalyzed by a family of enzymes known as erythromycin (B1671065) ribosome methylases, which are encoded by erm genes. nih.gov These enzymes add one or two methyl groups to an adenine (B156593) residue (specifically A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.govresearchgate.net This methylation event sterically hinders the binding of macrolide antibiotics, including likely rosaramicin, to the ribosome. nih.gov
Several classes of erm genes have been identified, with ermA, ermB, and ermC being among the most clinically significant in staphylococci. nih.govfrontiersin.org The presence of these genes can lead to cross-resistance to all MLSB antibiotics. researchgate.net Research on Staphylococcus aureus has indicated that resistance to rosaramicin is often part of a constitutive resistance to all macrolide antibiotics, a hallmark of erm-mediated resistance. sci-hub.se
Table 1: Key erm Genes in Macrolide Resistance
| Gene | Encoded Enzyme | Mechanism of Action | Common Bacterial Hosts |
|---|---|---|---|
| ermA | ErmA methyltransferase | Dimethylation of A2058 in 23S rRNA | Staphylococcus aureus |
| ermB | ErmB methyltransferase | Dimethylation of A2058 in 23S rRNA | Streptococcus, Enterococcus |
| ermC | ErmC methyltransferase | Dimethylation of A2058 in 23S rRNA | Staphylococcus aureus |
Point Mutations in 23S Ribosomal RNA and Ribosomal Proteins (e.g., L4, L22)
In addition to enzymatic modification of rRNA, mutations in the genes encoding the 23S rRNA or ribosomal proteins can also confer resistance to macrolides. Point mutations at specific positions in the 23S rRNA, particularly in domain V which forms the antibiotic binding site, can reduce the binding affinity of macrolides. nih.govnih.gov The A2058G mutation is a frequently observed change that confers resistance. nih.gov
Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the entrance of the peptide exit tunnel of the ribosome, have also been shown to cause macrolide resistance. nih.govnih.govresearchgate.net These proteins have extended loops that line the tunnel, and alterations in these loops can affect the passage of nascent peptides and the binding of macrolide antibiotics. nih.govnih.gov While direct evidence for rosaramicin-selected mutations is limited, the conservation of the macrolide binding site suggests that these mutations would likely confer resistance to rosaramicin as well.
Table 2: Point Mutations Associated with Macrolide Resistance
| Gene | Mutation Type | Effect on Ribosome | Consequence |
|---|---|---|---|
| 23S rRNA | A2058G | Alteration of antibiotic binding site | Reduced macrolide binding affinity |
| rplD (encodes L4) | Various mutations | Alteration of peptide exit tunnel structure | Impaired antibiotic binding/passage |
Regulatory Mechanisms of Inducible Resistance (e.g., MLSB phenotype)
The expression of erm genes can be either constitutive (always on) or inducible (activated by the presence of an antibiotic). nih.govsciepub.com Inducible resistance to MLSB antibiotics (the iMLSB phenotype) is a significant clinical concern. nih.govnih.gov In this scenario, bacteria may appear susceptible to lincosamides (like clindamycin) in vitro, but the presence of a macrolide inducer can trigger the expression of the erm gene, leading to resistance and potential therapeutic failure. nih.gov
Studies have suggested that resistance to rosaramicin in staphylococci is likely to emerge in strains that are already inducibly resistant to erythromycin. sci-hub.se This indicates that erythromycin can act as an inducer for the resistance mechanism that also affects rosaramicin. The regulation of inducible resistance often involves a translational attenuation mechanism, where the ribosome stalls in the presence of an inducing macrolide, leading to a conformational change in the mRNA that allows for the translation of the erm gene. nih.gov
Role of Efflux Pump Systems in Rosaramicin Stearate (B1226849) Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.govresearchgate.net This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target.
Identification and Characterization of Macrolide-Specific Efflux Pumps (e.g., mef, msr genes)
Several families of efflux pumps have been associated with macrolide resistance. The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode pumps belonging to the Major Facilitator Superfamily (MFS). nih.govnih.gov These pumps are typically specific for 14- and 15-membered macrolides. nih.gov
The msr (macrolide and streptogramin resistance) genes, such as msr(A) and msr(B), encode ATP-binding cassette (ABC) transporters that also contribute to macrolide resistance. nih.govnih.govmcmaster.ca These pumps can confer resistance to 14- and 15-membered macrolides and streptogramin B antibiotics. nih.govnih.gov While the substrate specificity of these pumps for the 16-membered macrolide rosaramicin has not been extensively studied, it is plausible that they could contribute to reduced susceptibility.
Table 3: Macrolide-Specific Efflux Pumps
| Gene | Efflux Pump Family | Substrate Specificity |
|---|---|---|
| mef(A) / mef(E) | Major Facilitator Superfamily (MFS) | 14- and 15-membered macrolides |
Contribution of Multi-drug Efflux Pumps to Rosaramicin Stearate Resistance
In addition to macrolide-specific pumps, broad-spectrum multi-drug resistance (MDR) efflux pumps can also contribute to resistance against a variety of antimicrobial agents, likely including rosaramicin. mdpi.compsu.edumdpi.com These pumps, such as members of the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria and some MFS pumps in Gram-positive bacteria, can recognize and extrude a wide array of structurally diverse compounds. nih.govmdpi.com The overexpression of these pumps can lead to low to moderate levels of resistance to multiple classes of antibiotics. researchgate.net The contribution of specific MDR pumps to rosaramicin resistance is an area that warrants further investigation.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Rosaramicin |
| Erythromycin |
| Clindamycin (B1669177) |
| Lincomycin |
Efflux Pump Inhibitors as Adjuvants to this compound
Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide array of substrates, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.gov This mechanism is a significant contributor to intrinsic and acquired resistance against numerous antimicrobial classes, including macrolides. nih.govnih.gov For macrolide antibiotics, efflux systems belonging to the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) are of primary importance. mdpi.com
The use of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this form of resistance. youtube.com EPIs function by blocking the efflux pump, which restores the intracellular concentration of the co-administered antibiotic and, consequently, its antibacterial activity. youtube.com While research on EPIs specifically for rosaramicin is not extensively detailed in dedicated studies, the compound is listed in patents as a macrolide antibiotic whose activity could be potentiated by the co-administration of an EPI. google.comgoogle.com The principle has been demonstrated for other macrolides, where EPIs like phenylalanine-arginine β-naphthylamide (PAβN) have been shown to restore the susceptibility of multidrug-resistant isolates to drugs such as erythromycin and clarithromycin (B1669154). science.govscience.gov
Given that rosaramicin shares a similar activity profile with erythromycin, it is scientifically plausible that its efficacy against certain resistant strains could be enhanced by an appropriate EPI. vdoc.pub The development of such adjuvant therapies could potentially rejuvenate older antibiotics like rosaramicin, expanding their utility against pathogens that have acquired efflux-mediated resistance.
Enzymatic Inactivation and Modification of this compound
The chemical modification or destruction of the antibiotic molecule by bacterial enzymes is a prevalent and highly effective resistance strategy. nih.gov For macrolides, including rosaramicin, two principal classes of inactivating enzymes have been identified: esterases and phosphotransferases. nih.gov
Esterase-Mediated Hydrolysis of the Macrolactone Ring
A key structural feature of macrolide antibiotics is the large macrocyclic lactone ring. Certain bacteria have evolved esterase enzymes (Eres) that catalyze the hydrolytic cleavage of this ring, rendering the antibiotic inactive. nih.govnih.gov This mechanism was first identified in the 1980s in a hospital-derived Escherichia coli strain that was highly resistant to erythromycin. nih.govnih.gov The responsible enzymes, EreA and EreB, confer resistance by linearizing the macrolide, which prevents it from binding to its ribosomal target. nih.govnih.gov
These enzymes are metal-independent hydrolases that utilize a catalytic histidine residue to activate a water molecule, which then acts as the nucleophile for the hydrolysis reaction. nih.govnih.gov While the substrate specificity of different Ere enzymes varies, EreA is known to confer resistance to a majority of clinically used macrolides. nih.gov Although direct enzymatic studies on the hydrolysis of rosaramicin by EreA or EreB are not prominent in the literature, its macrolactone structure makes it a theoretical substrate for this inactivation mechanism. The process of enzymatic hydrolysis is a recognized method for inactivating compounds via the breaking of ester bonds. nih.govnih.gov
Glycosylase or Phosphotransferase Modifications Affecting Activity
The most clinically significant enzymatic modification of macrolides, apart from hydrolysis, is phosphorylation mediated by macrolide phosphotransferases (MPHs). nih.gov These enzymes catalyze the transfer of a phosphate (B84403) group from a nucleotide triphosphate (like ATP or GTP) to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a common moiety in many macrolides. nih.govnih.gov This modification prevents the antibiotic from binding to the 50S ribosomal subunit. nih.gov
Numerous mph genes have been identified, often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid dissemination among bacterial populations. mdpi.comnih.govoup.com The expression of these genes can be either constitutive or inducible. mdpi.com While MPH enzymes can confer resistance to a broad range of 14- and 15-membered macrolides, their activity against 16-membered macrolides like rosaramicin has been less thoroughly investigated. nih.gov The binding affinity of rosaramicin to the E. coli ribosome is a key parameter of its action, and enzymatic modification would disrupt this interaction. nih.gov There is currently no significant body of research detailing resistance to rosaramicin via glycosylase-mediated modifications.
Table 1: Examples of Macrolide Phosphotransferase (MPH) Genes and Their Characteristics This table provides general information about MPH enzymes; specific activity on rosaramicin is not widely documented.
| Gene | Enzyme Family | Common Bacterial Hosts | Notes |
|---|---|---|---|
| mphA | MPH(2') | Escherichia coli, Aeromonas hydrophila | Inducible expression; often found on plasmids and integrons. oup.com |
| mphB | MPH(2') | Escherichia coli | Constitutive expression; shares 37% amino acid homology with MphA. mdpi.com |
| mphC | MPH(2') | Staphylococcus aureus | Found in staphylococcal strains. mdpi.com |
| mphD | MPH(2') | Acinetobacter spp. | Identified in environmental and clinical isolates. |
Molecular Epidemiology and Surveillance of this compound Resistance
Understanding how resistance determinants spread and their prevalence in different bacterial populations is crucial for effective antimicrobial stewardship. The molecular epidemiology of rosaramicin resistance is intrinsically linked to the mobile genetic elements that carry macrolide resistance genes and the selective pressures exerted by antibiotic use in veterinary medicine.
Spread of Resistance Determinants via Plasmids and Transposons
Horizontal gene transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance. nih.govyoutube.com Plasmids and transposons are mobile genetic elements that act as vehicles for transferring resistance genes between different bacteria, including across species and genera. nih.govyoutube.com These elements often carry multiple resistance genes, leading to the emergence of multidrug-resistant (MDR) strains. nih.gov
For macrolides, key resistance genes such as erm (encoding ribosomal methyltransferases) and mph (encoding phosphotransferases) are frequently located on plasmids and transposons. mdpi.comoup.comfrontiersin.org For example, a multidrug-resistant Aeromonas hydrophila isolated from a pig was found to carry the mphA gene cluster on a Tn21-like transposon located on a plasmid. oup.com This plasmid also carried genes conferring resistance to trimethoprim, sulfonamides, and streptomycin. oup.com Similarly, transposons carrying resistance genes have been identified on plasmids in Aeromonas salmonicida, a fish pathogen. frontiersin.org The presence of these resistance cassettes on highly mobile elements facilitates their efficient capture and dissemination within bacterial communities under selective pressure. nih.govaddgene.org
Structure Activity Relationship Sar Studies and Rational Design of Rosaramicin Derivatives
Elucidation of Key Structural Elements for Antimicrobial Activity
The antimicrobial efficacy of Rosaramicin (B1679535) is intrinsically linked to its complex molecular architecture. Specific structural features, including the macrolactone ring, glycosidic linkages, and attached sugar moieties, play crucial roles in its interaction with the bacterial ribosome, its ultimate site of action.
Role of the Macrolactone Ring Size and Substitutions
The 16-membered macrolactone ring is the foundational scaffold of Rosaramicin and is essential for its antibacterial activity. The size of this ring is critical for the correct spatial orientation of the various functional groups, enabling the molecule to bind effectively to the 50S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.
Substitutions on the macrolactone ring can significantly modulate the compound's antimicrobial profile. For instance, a biotransformation approach has been utilized to create 10,11-dihydrorosamicin from the parent Rosaramicin molecule. This modification, a reduction of a double bond within the macrolactone ring, resulted in a new analogue with a 2- to 4-fold higher antibacterial activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This finding underscores the potential for enhancing potency through targeted modifications of the macrolactone core.
| Compound | Modification | Effect on Activity |
| 10,11-dihydrorosamicin | Reduction of C10-C11 double bond | 2-4 fold increased activity against MRSA nih.gov |
Importance of Glycosidic Linkages and Sugars (e.g., Mycarose (B1676882), Mycaminose)
The potential to modify the glycosylation pattern of Rosaramicin to create novel derivatives has been explored. In one study, the D-mycinose biosynthesis genes from Micromonospora griseorubida were introduced into the Rosaramicin-producing strain, Micromonospora rosaria. This engineered biosynthesis approach led to the production of a new mycinosyl rosamicin derivative, 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin researchgate.net. This demonstrates that the glycosylation pathway of Rosaramicin can be manipulated to generate novel analogues, opening avenues for exploring the impact of different sugar moieties on the antimicrobial spectrum and potency.
Significance of the Stearate (B1226849) Moiety for Pre-clinical Delivery Properties
Rosaramicin is often administered as Rosaramicin stearate, a salt form of the parent compound. The stearate moiety functions as a prodrug, which can influence the pharmacokinetic properties of the antibiotic. While specific preclinical studies detailing the direct impact of the stearate moiety on Rosaramicin's delivery properties are not extensively available, the general principles of using fatty acid esters as prodrugs are well-understood.
Esterification with a long-chain fatty acid like stearic acid generally increases the lipophilicity of a drug. This can enhance its oral absorption and alter its distribution in the body. Pharmacokinetic studies of Rosaramicin (not specifying the stearate salt) in humans have shown that the drug is extensively metabolized, with an oral bioavailability of 32% to 39% nih.gov. Similar studies in dogs also indicated extensive metabolism and an oral bioavailability of 35% nih.gov. The stearate salt is expected to be hydrolyzed in the body to release the active Rosaramicin molecule. The formulation of the drug, whether as a tablet or a solution, has been shown to result in similar pharmacokinetic profiles nih.gov.
Design and Synthesis of Novel Rosaramicin Analogues
The rational design of new Rosaramicin analogues is guided by the understanding of its SAR. The primary goals of these synthetic efforts are to enhance the potency of the antibiotic, broaden its spectrum of activity, and overcome existing mechanisms of bacterial resistance.
Strategies for Enhancing Potency and Expanding the Antimicrobial Spectrum
One key strategy for enhancing potency is the targeted modification of the macrolactone ring, as demonstrated by the increased activity of 10,11-dihydrorosamicin nih.gov. Another promising approach is the generation of "unnatural" natural products through genetic engineering. The successful production of a mycinosyl rosamicin derivative illustrates the feasibility of this strategy researchgate.net. By introducing genes from other macrolide biosynthesis pathways into the Rosaramicin producer, it is possible to create a diverse range of new compounds with potentially improved or novel activities.
The expansion of the antimicrobial spectrum can also be addressed by these modifications. Different bacterial species have varying sensitivities to macrolides, often due to differences in their ribosomal structure or cell wall permeability. By altering the chemical structure of Rosaramicin, it may be possible to create derivatives that can effectively target a wider range of pathogens.
Modifications Aimed at Overcoming Existing Resistance Mechanisms
Bacterial resistance to macrolides is a significant clinical challenge. The most common mechanisms of resistance include target site modification (methylation of the ribosomal RNA), drug efflux, and enzymatic inactivation of the antibiotic. The design of novel Rosaramicin analogues must take these resistance mechanisms into account.
Strategies to overcome resistance often involve modifying the parts of the molecule that are recognized by resistance-conferring enzymes or that interact with the methylated ribosome. While specific studies on Rosaramicin analogues designed to overcome resistance are limited in the public domain, general principles from other macrolides can be applied. For example, creating derivatives with bulkier side chains or altered stereochemistry at key positions can hinder the binding of resistance enzymes. Furthermore, modifications that increase the binding affinity of the antibiotic to the ribosome, even in its methylated state, can help to overcome target-site resistance. The development of such novel analogues through a combination of chemical synthesis and biosynthetic engineering holds promise for the future of Rosaramicin as a clinically relevant antibiotic.
Analytical and Bioanalytical Methodologies for Rosaramicin Stearate
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is the cornerstone for separating rosaramicin (B1679535) stearate (B1226849) from impurities and formulation excipients. The choice of technique depends on the analytical objective, such as routine quality control, purity assessment, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of macrolide antibiotics like rosaramicin. For the quantification of rosaramicin in biological fluids such as serum, a reverse-phase HPLC method has been developed. nih.govnih.gov Such methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity.
A common approach involves using a mobile phase consisting of an organic solvent, like acetonitrile (B52724), mixed with an aqueous buffer, such as an acetate (B1210297) buffer, to achieve efficient separation. nih.govnih.gov For the related compound, erythromycin (B1671065) stearate, methods have been developed using a C18 column with a mobile phase of ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727) in a gradient elution mode. nih.gov
Detection is a critical component of the HPLC system:
UV (Ultraviolet) Detection: Macrolide antibiotics often possess chromophores that allow for UV detection. For erythromycin stearate, a detection wavelength of 215 nm has been proven effective. nih.govresearchgate.net This is a standard, cost-effective detection method for routine quantitative analysis.
PDA (Photodiode Array) Detection: A PDA detector provides spectral information across a range of wavelengths for each peak. This is invaluable during method development and for peak purity assessment, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluting with impurities.
ELSD (Evaporative Light Scattering Detection): ELSD is a quasi-universal detector that is not dependent on the chromophoric properties of the analyte. It is particularly useful for detecting impurities that may lack a UV chromophore or for analyzing the stearate salt component, which would be invisible to UV detection.
A developed HPLC method for rosaramicin demonstrated good linearity and a sensitivity of approximately 0.01 µg/mL in serum, making it suitable for pharmacokinetic studies. nih.govnih.gov
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) | Standard for hydrophobic compounds like macrolides. nih.gov |
| Mobile Phase | Acetonitrile / Acetate Buffer or Methanol / Ammonium Hydroxide in Water | Commonly used solvent systems for macrolide separation. nih.govnih.gov |
| Elution | Isocratic or Gradient | Gradient elution is often used for separating complex mixtures of impurities. nih.gov |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore HPLC columns. mst.edu |
| Detection | UV at ~215 nm or PDA | Effective wavelength for macrolide detection; PDA for purity. nih.gov |
| Sensitivity (LOD) | ~0.01 µg/mL (in serum for rosaramicin) | Demonstrates method suitability for bioanalysis. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which operates at higher pressures than conventional HPLC. This technology offers significant advantages, including drastically reduced analysis times, higher resolution, and improved sensitivity, making it ideal for high-throughput screening in drug discovery and quality control environments.
For the analysis of related impurities in erythromycin stearate tablets, a UHPLC-based method was developed to characterize degradants. nih.govresearchgate.net The principles are directly applicable to rosaramicin stearate. The higher efficiency of UHPLC columns allows for better resolution of closely related impurities from the main active pharmaceutical ingredient (API) peak in a fraction of the time required by traditional HPLC methods. This speed and resolution are crucial for release testing in manufacturing and for stability studies where numerous samples must be analyzed.
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Length | 100 - 250 mm | 50 - 150 mm |
| Analysis Time | 15 - 60 min | 1 - 15 min |
| System Pressure | < 6,000 psi | > 10,000 psi |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Rosaramicin is a complex macrocyclic molecule possessing multiple stereogenic centers. The specific three-dimensional arrangement of atoms is critical for its biological activity. The manufacturing process or degradation pathways could potentially lead to the formation of stereoisomers (enantiomers or diastereomers) that may have different efficacy or toxicity profiles.
Therefore, chiral chromatography is a relevant and important technique for assessing the stereoisomeric purity of this compound. This specialized form of column chromatography uses a chiral stationary phase (CSP) to separate stereoisomers. Macrocyclic antibiotics themselves, such as vancomycin (B549263) and teicoplanin, have been successfully used as chiral selectors in HPLC for the separation of a wide range of chiral compounds. nih.govmst.edu The separation is based on the differential formation of transient diastereomeric complexes between the analyte isomers and the chiral selector on the stationary phase. While specific applications for this compound are not widely published, the structural complexity and the presence of numerous chiral centers indicate that such methods would be necessary for complete chiral purity assessment. mst.edunih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation, identification, and sensitive quantification of this compound and its metabolites. It is typically coupled with a chromatographic separation technique like LC or UHPLC.
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the superior separation capabilities of LC with the high sensitivity and selectivity of MS detection. For trace analysis, such as measuring low concentrations of a drug in biological fluids or detecting trace-level impurities, tandem mass spectrometry (LC-MS/MS) is the gold standard. wikipedia.orgyoutube.com
In an LC-MS/MS experiment, a precursor ion (e.g., the protonated molecule of rosaramicin, [M+H]⁺) is selected in the first mass analyzer (MS1). wikipedia.org This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). wikipedia.orgyoutube.com This process is highly specific because the instrument only detects ions that meet both the precursor and product ion mass criteria. The technique, often operated in Multiple Reaction Monitoring (MRM) mode, allows for extremely low limits of detection and quantification, often in the picogram (pg) to nanogram (ng) per milliliter range, far exceeding the sensitivity of UV detection. mdpi.com
| Parameter | Description | Example Value (Rosaramicin Base) |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+ |
| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact molecule selected for fragmentation. | m/z 582.4 [M+H]⁺ |
| Product Ion (Q3) | A specific fragment ion generated from the precursor, used for quantification. | Hypothetical m/z > 158 (loss of desosamine (B1220255) sugar) |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a compound's elemental formula. ijpras.commdpi.com This capability is crucial for confirming the identity of this compound and for the structural elucidation of unknown impurities and metabolites. nih.gov
HRMS has been instrumental in identifying metabolites of rosaramicin. Research has shown that rosaramicin is extensively metabolized in humans. nih.gov Using a combination of preparative HPLC for isolation and subsequent analysis by spectroscopic methods including mass spectrometry, a major human urinary metabolite was identified as 20-bisureidorosaramicin. nih.govebi.ac.uk Another study focusing on the biosynthesis of rosaramicin used HRMS to identify 20-carboxyrosamicin, a product formed by the further oxidation of the C-20 formyl group of rosaramicin. oup.com The exact mass data obtained from HRMS, combined with fragmentation patterns from MS/MS, provides definitive structural evidence for these biotransformation products. ijpras.comoup.com
| Metabolite Name | Observed Ion [M+H]⁺ | Matrix | Reference |
|---|---|---|---|
| 20-bisureidorosaramicin | Consistent with proposed structure | Human Urine | nih.govebi.ac.uk |
| 20-carboxyrosamicin | m/z 598 | M. rosaria culture / Recombinant E. coli | oup.com |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex molecules like this compound, offering an additional dimension of separation based on the size, shape, and charge of an ion. While specific studies on this compound are not extensively documented in publicly available literature, the application of IMS-MS to other macrolide antibiotics, such as erythromycin, provides a strong inferential basis for its utility in the conformational analysis of this compound. researchgate.netnih.gov
The conformational flexibility of the macrolactone ring is a key determinant of a macrolide's biological activity. IMS-MS can separate different conformers of a molecule that are isobaric (have the same mass-to-charge ratio), which is a common occurrence in macrolides. researchgate.net For instance, research on erythromycin A has shown that it can exist in different conformations, such as "folded-out" and "folded-in" forms, which can be resolved using IMS-MS. nih.gov This separation is based on the differential drift times of the conformers through a gas-filled mobility cell. The resulting collision cross-section (CCS) values are a characteristic feature of each conformer's three-dimensional structure.
In the context of this compound, IMS-MS would be invaluable for:
Identifying and characterizing different conformational families: The large, flexible macrolactone ring of rosaramicin, coupled with the stearate ester, can adopt various spatial arrangements.
Studying the effect of the stearate group on conformation: IMS-MS could elucidate how the long stearate chain influences the folding of the macrolactone ring compared to the parent compound, rosaramicin.
Investigating drug-target interactions: By analyzing the conformational changes upon binding to its target, such as the bacterial ribosome, IMS-MS can provide insights into its mechanism of action.
A hypothetical experimental approach would involve introducing ionized this compound into an ion mobility spectrometer coupled to a mass spectrometer. The ions would be separated based on their mobility, and their drift times would be recorded along with their mass-to-charge ratios, allowing for the generation of a conformational landscape of the molecule.
Spectroscopic and Spectrometric Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of complex organic molecules like this compound. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
A study on a urinary metabolite of rosaramicin successfully utilized proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, alongside other analytical techniques, to identify the structure as 20-bisureidorosaramicin. nih.gov This demonstrates the power of NMR in unequivocally determining the chemical structure of rosaramicin derivatives.
For this compound, a comprehensive NMR analysis would involve:
¹H NMR: To identify the types and number of protons and their immediate electronic environment. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of protons.
¹³C NMR: To determine the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic). organicchemistrydata.orgnih.govnih.gov
2D NMR techniques:
COSY (Correlation Spectroscopy): To establish proton-proton couplings and thus identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, including the position of the stearate ester on the rosaramicin core.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the stereochemistry and conformation of the molecule in solution. researchgate.net
The following table provides hypothetical ¹³C NMR chemical shift ranges for the key functional groups in this compound, based on general values for macrolides and esters.
| Functional Group | Hypothetical ¹³C NMR Chemical Shift Range (ppm) |
| Carbonyl (lactone) | 170-180 |
| Carbonyl (stearate ester) | 170-175 |
| Olefinic carbons (C=C) | 120-140 |
| Carbons bearing oxygen (C-O) | 60-90 |
| Aliphatic carbons (macrolide) | 10-50 |
| Aliphatic carbons (stearate) | 10-40 |
| N-demethyl carbons (N(CH₃)₂) | 40-50 |
This table presents expected chemical shift ranges and is for illustrative purposes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. taylorandfrancis.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for qualitative analysis. libretexts.orglibretexts.org For this compound, the IR spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. The presence of the ester functional group from the stearate moiety would be readily identifiable. spectroscopyonline.com
Key Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |
| C-H (alkane) | Stretching | 3000-2850 |
| C=O (lactone carbonyl) | Stretching | ~1735 |
| C=O (stearate carbonyl) | Stretching | ~1740 |
| C=C (alkene) | Stretching | 1680-1620 |
| C-O (ester and ether) | Stretching | 1300-1000 |
This table is illustrative and presents generally accepted wavenumber ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. mdpi.comnih.gov The macrolide structure of rosaramicin contains chromophores, such as carbon-carbon double bonds and carbonyl groups, which absorb UV light. The position and intensity of the absorption maxima (λ_max) can be used for both qualitative characterization and quantitative measurements. The stearate chain itself does not have significant UV absorption. A study on a rosaramicin metabolite utilized UV spectroscopy in its analysis, indicating its utility for this class of compounds. nih.gov A combined FTIR/UV-Visible analysis approach has been successfully developed for the quantification of other antibiotics. nih.gov
Bioanalytical Assays for Biological Matrix Quantification in Pre-clinical Studies
Development of Robust LC-MS/MS Methods for Animal Plasma, Tissue, and Fluid Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.comnih.gov The development of a validated LC-MS/MS method is crucial for pharmacokinetic studies of this compound in animals.
A high-pressure liquid chromatographic (HPLC) method has been developed for the determination of the parent compound, rosaramicin, in human serum, providing a strong foundation for a method for its stearate ester. ebi.ac.uk Furthermore, numerous LC-MS/MS methods have been established for the analysis of other macrolide antibiotics in various animal tissues, such as bovine muscle and chicken. labrulez.comwaters.comnih.govfda.gov
A typical LC-MS/MS method for this compound in animal plasma, tissue, or fluid samples would involve:
Sample Preparation: This step is critical to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). scispace.comnih.gov
Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system with a suitable column (e.g., C18) is used to separate this compound from other components in the extracted sample. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed.
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is ionized (usually by electrospray ionization - ESI) and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored for quantification (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). mdpi.com
Hypothetical LC-MS/MS Parameters for this compound:
| Parameter | Typical Setting |
| LC System | UPLC |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3-0.5 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (M+H)⁺ → Product Ion 1 (for quantification), Precursor Ion (M+H)⁺ → Product Ion 2 (for confirmation) |
| Internal Standard | A structurally similar compound, e.g., another macrolide antibiotic or a deuterated analog of rosaramicin. |
This table provides hypothetical parameters for method development.
Microbiological Diffusion Assays for Bioactivity Determination in Complex Matrices
Microbiological diffusion assays are fundamental for determining the biological activity of an antibiotic. nih.govslideshare.net These assays measure the ability of the antibiotic to inhibit the growth of a susceptible microorganism. The agar (B569324) well diffusion method and the disk diffusion method are common approaches. researchgate.netscience.govnih.gov
In vitro studies have demonstrated the activity of rosaramicin against a range of gram-positive and some gram-negative bacteria. nih.govsci-hub.se Its activity has been compared to other macrolides like erythromycin, showing, in some cases, superior potency. nih.gov
To determine the bioactivity of this compound in complex matrices like animal tissue homogenates or plasma, a microbiological assay would be performed as follows:
Preparation of Agar Plates: A suitable agar medium is inoculated with a standardized suspension of a susceptible test organism (e.g., Staphylococcus aureus or Micrococcus luteus).
Application of Sample:
Agar Well Diffusion: Wells are cut into the agar, and a defined volume of the sample (e.g., plasma extract) and standard solutions of this compound are placed in the wells.
Disk Diffusion: Sterile paper disks are impregnated with the sample or standard solutions and placed on the agar surface.
Incubation: The plates are incubated under controlled conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth and diffusion of the antibiotic.
Measurement: The antibiotic diffuses into the agar, creating a concentration gradient. Where the concentration is sufficient to inhibit bacterial growth, a clear zone of inhibition will be observed around the well or disk. The diameter of this zone is measured.
Quantification: A standard curve is generated by plotting the diameter of the inhibition zones against the logarithm of the concentration of the standard solutions. The concentration of active this compound in the unknown sample can then be interpolated from this curve.
The following table shows representative minimum inhibitory concentrations (MICs) for the parent compound, rosaramicin, against various bacteria, which is indicative of its bioactivity.
Minimum Inhibitory Concentrations (MIC) of Rosaramicin against Selected Bacteria:
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.02 - 4.0 |
| Staphylococcus epidermidis | 0.02 - 4.0 |
| Enterococci | 0.02 - 4.0 |
| Group A Streptococci | 0.02 - 4.0 |
| Haemophilus spp. | < 1.0 |
| Bacteroides spp. | < 1.0 |
Data sourced from published literature on rosaramicin. nih.govsci-hub.se
This microbiological assay is crucial for confirming that the compound quantified by chemical methods like LC-MS/MS is indeed biologically active, especially when analyzing samples from in vivo studies where metabolism may have occurred.
Advanced Pre Clinical Formulation Science and Drug Delivery Research for Rosaramicin Stearate
Strategies for Enhancing Bioavailability and Pharmacokinetic Properties in Pre-clinical Models
The oral bioavailability of rosaramicin (B1679535) has been reported to be in the range of 32% to 39% in humans, indicating significant room for improvement. nih.gov Extensive metabolism is also a key characteristic of rosaramicin, further underscoring the need for formulations that can protect the drug and enhance its absorption. nih.gov Advanced formulation strategies aim to overcome these limitations by improving the dissolution rate, protecting the drug from degradation in the gastrointestinal tract, and facilitating its transport across biological membranes.
Nanoparticle Formulations (e.g., Polymeric Nanoparticles, Solid Lipid Nanoparticles)
Nanoparticle-based drug delivery systems are a promising approach for enhancing the oral bioavailability of poorly soluble drugs. mdpi.com These systems encapsulate the drug within a carrier matrix, protecting it from the harsh environment of the gut and facilitating its uptake.
Polymeric Nanoparticles: These are colloidal systems in which the drug is dissolved, entrapped, encapsulated, or attached to a nanoparticle matrix. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are often used due to their excellent biocompatibility and ability to provide controlled drug release. mdpi.com For macrolides like erythromycin (B1671065) stearate (B1226849), pH-sensitive polymeric nanoparticles have been developed to protect the drug from acidic degradation in the stomach and promote its release in the more alkaline environment of the intestine. nih.gov A similar strategy could be applied to rosaramicin stearate to improve its stability and subsequent absorption.
Research Highlights for a Related Compound (Erythromycin Stearate): A study on pH-sensitive nanoparticles of erythromycin stearate using Eudragit L100-55 demonstrated significantly lower drug release at acidic pH (1.2) and a much faster release at intestinal pH (5.5 and 6.8). nih.gov This approach has the potential to increase the bioavailability of the antibiotic. nih.gov The particle sizes of these nanoparticles ranged from 500 to 2556 nm. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes. SLNs can increase the solubility and bioavailability of lipophilic drugs and offer the potential for controlled release. nih.govwalshmedicalmedia.com The solid lipid core can protect the encapsulated drug from chemical degradation.
| Nanoparticle Type | Potential Advantages for this compound | Key Research Considerations |
| Polymeric Nanoparticles | - Protection from acidic degradation in the stomach.- Targeted release in the intestine.- Potential for sustained release, reducing dosing frequency. | - Polymer selection for biocompatibility and desired release profile.- Optimization of particle size and surface characteristics for enhanced uptake.- Ensuring stability of the formulation. |
| Solid Lipid Nanoparticles | - Enhanced solubilization of the lipophilic stearate salt.- Improved absorption via lymphatic pathways.- Good biocompatibility and low toxicity. | - Lipid and surfactant selection to ensure high drug loading and stability.- Control of particle size and crystallinity of the lipid matrix.- Prevention of drug expulsion during storage. |
Liposomal Encapsulation for Improved Distribution and Reduced Degradation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic compound like this compound, it could be incorporated into the lipid bilayer of the liposome. Liposomal encapsulation can protect the drug from enzymatic degradation in the gastrointestinal tract and improve its absorption. nih.gov Furthermore, liposomes can alter the pharmacokinetic profile of a drug, potentially leading to increased tissue penetration and a longer circulation time. nih.gov In pre-clinical studies with other antibiotics, such as ampicillin, liposomal encapsulation has been shown to significantly increase tissue uptake compared to the free drug. nih.gov
| Liposomal Formulation Parameter | Potential Impact on this compound Delivery |
| Lipid Composition | Influences the stability, drug loading capacity, and release rate. The inclusion of specific lipids can target the formulation to certain tissues. |
| Particle Size | Affects the in vivo fate of the liposomes, including their uptake by the reticuloendothelial system and their ability to penetrate tissues. |
| Surface Charge | Can be modified to enhance stability and interaction with biological membranes, potentially improving cellular uptake. |
Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)
Microemulsions and SEDDS are lipid-based formulations that can significantly enhance the oral bioavailability of poorly water-soluble drugs. researchgate.netresearchgate.net
Microemulsions: These are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. researchgate.net For topical delivery, microemulsions have been shown to enhance skin penetration. mdpi.com For oral delivery, they can increase drug solubilization and provide a large interfacial area for drug absorption. researchgate.net
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media, such as the fluids in the gastrointestinal tract. nih.gov This spontaneous emulsification leads to the formation of small droplets, which provides a large surface area for drug release and absorption. walshmedicalmedia.com SEDDS are a promising strategy for lipophilic drugs with dissolution rate-limited absorption. nih.gov
The selection of components for a SEDDS formulation is critical and is typically guided by the solubility of the drug in various oils, surfactants, and cosurfactants.
| SEDDS Component | Role in Formulation | Example Excipients |
| Oil Phase | Solubilizes the lipophilic drug and facilitates self-emulsification. | Medium-chain triglycerides (e.g., Captex 355, Miglyol 810), long-chain triglycerides (e.g., corn oil, olive oil). researchgate.net |
| Surfactant | Reduces the interfacial tension between the oil and aqueous phases, promoting emulsification. | Polyoxyl 40 hydrogenated castor oil (Cremophore RH 40), Labrasol. researchgate.net |
| Cosurfactant | Increases the interfacial fluidity and solubilizes the drug. | Propylene glycol, polyethylene (B3416737) glycol, ethanol. researchgate.net |
Controlled and Sustained Release Systems for this compound Delivery
Beyond enhancing bioavailability, advanced formulations can also provide controlled and sustained release of a drug over an extended period. This can lead to more stable plasma concentrations, reduced dosing frequency, and improved patient compliance.
Biodegradable Polymeric Implants for Long-Term Release (Research Prototypes)
Biodegradable polymeric implants are designed to be placed directly at the site of action, providing localized and sustained drug delivery. nih.gov This approach is particularly relevant for treating localized infections, such as bone and joint infections, where systemic antibiotic administration may not achieve sufficient concentrations at the target site. nih.gov These implants are typically made from biodegradable polymers like polylactic acid (PLA) and its copolymers, which degrade over time into non-toxic products that are eliminated from the body, obviating the need for surgical removal. mdpi.comnih.gov
Microsphere Formulations for Sustained Release in Animal Models
Microspheres are small spherical particles, typically in the micrometer range, that can be formulated to provide sustained drug release. nih.gov Like implants, they can be made from biodegradable polymers. When administered, these microspheres act as a depot from which the drug is slowly released as the polymer degrades.
In pre-clinical animal models, microsphere formulations of various drugs have demonstrated the ability to maintain therapeutic drug concentrations for extended periods. For example, a study with theophylline (B1681296) in a controlled-release matrix system showed that the release profile could be modulated by adjusting the polymer concentrations. researchgate.net This approach could be highly beneficial for an antibiotic like this compound, potentially reducing the need for frequent oral dosing and improving therapeutic outcomes.
| Sustained Release System | Potential Application for this compound | Key Research Findings (General) |
| Biodegradable Polymeric Implants | - Treatment of localized infections (e.g., osteomyelitis).- Providing long-term, localized antibiotic therapy. | - Drug release can be controlled by altering polymer composition and drug-to-polymer ratio. researchgate.net- Biodegradable systems eliminate the need for removal surgery. nih.gov |
| Microsphere Formulations | - Sustained systemic delivery after injection.- Reduced dosing frequency for chronic infections. | - Microspheres can be engineered for release over days to months. nih.gov- The in-vitro release profile can be tailored by modifying formulation parameters. |
Topical Formulations for Localized Delivery in Pre-clinical Dermatological Models
While specific studies detailing the pre-clinical topical formulation of this compound are not extensively published, the development pathway would follow established principles for macrolide antibiotics intended for dermatological applications. nih.govmanchester.ac.uk The primary challenge in topical delivery is overcoming the skin's formidable barrier, the stratum corneum, to deliver the active pharmaceutical ingredient (API) to the target site. nih.govnih.gov Research in this area focuses on creating formulations that enhance skin penetration and ensure the drug remains at the site of action to exert its therapeutic effect. mdpi.com
For pre-clinical evaluation, various dermatological models are employed. These can range from ex vivo skin models (e.g., using porcine or human skin in Franz diffusion cells) to in vivo animal models (e.g., rodents or minipigs). mdpi.comamazonaws.com The choice of model depends on the specific research question, such as assessing skin penetration, local tolerability, or efficacy in an induced disease state. amazonaws.com
The formulation strategy for a macrolide like this compound would involve a careful selection of excipients to create a stable and effective delivery system, such as an emulsion, gel, or cream. mdpi.com Advanced drug delivery systems, including nanoparticles, liposomes, and microemulsions, are actively researched to improve the topical delivery of antibiotics by enhancing their solubility, stability, and skin permeation. nih.gov
Interactive Table: Illustrative Components of a Pre-clinical Topical Formulation for this compound
Below is a hypothetical composition for a research-phase oil-in-water (o/w) cream formulation, designed for evaluation in pre-clinical dermatological models. The selection is based on common excipients used in topical products.
| Component | Function | Example Concentration (w/w) | Rationale for Selection in Pre-clinical Research |
| This compound | Active Pharmaceutical Ingredient | 1.0% | The compound under investigation. |
| Stearic Acid | Emulsifier / Thickener | 8.0% | Forms the oil phase and contributes to cream consistency. |
| Cetyl Alcohol | Emollient / Thickener | 2.0% | Stabilizes the emulsion and provides a smooth feel. |
| White Soft Paraffin | Occlusive Agent | 10.0% | Forms a barrier to reduce water loss from the skin. |
| Propylene Glycol | Humectant / Penetration Enhancer | 5.0% | Hydrates the skin and can improve drug permeation. nih.gov |
| Polysorbate 80 | Solubilizer / Emulsifier | 1.0% | Helps to solubilize the API and stabilize the oil-in-water emulsion. |
| Purified Water | Aqueous Phase / Solvent | q.s. to 100% | The continuous phase of the emulsion. |
| Benzyl Alcohol | Preservative / Solubilizer | 1.0% | Prevents microbial growth in the research formulation. |
Physicochemical Stability of this compound in Research Formulations
The physicochemical stability of an API is a cornerstone of formulation development. dergipark.org.trresearchgate.net For this compound, like other macrolides, ensuring stability is critical for developing a robust product that maintains its quality and efficacy over its shelf life. nih.gov Macrolide antibiotics are known to be susceptible to degradation under various environmental conditions, particularly in acidic solutions, which can lead to a loss of potency and the formation of undesired by-products. nih.govnih.gov Therefore, comprehensive stability studies are integral to pre-clinical research. These studies are designed to understand how factors like temperature, humidity, pH, and light affect the integrity of this compound within a given formulation. fda.gov
Degradation Pathway Analysis and Identification of Degradants under Stress Conditions
Understanding how this compound degrades is fundamental to developing stable formulations. Stress testing, which involves exposing the drug to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, and intense light), is a key strategy to predict and identify potential degradation pathways and products. dergipark.org.trfda.gov
Specific research on the solid-state thermal degradation of the parent compound, Rosaramicin, has identified two distinct rearrangement products, designated as Product A and Product B. jst.go.jpjst.go.jp These structures were elucidated using 13C NMR spectral data and single-crystal X-ray analysis, providing a clear insight into the thermal degradation pathway in the solid state. jst.go.jp
A comprehensive stress testing protocol for a this compound research formulation would typically include the conditions outlined in the table below, following international guidelines. dergipark.org.trfda.gov
Interactive Table: Stress Conditions for Degradation Studies of this compound
| Stress Condition | Typical Reagent / Parameters | Potential Degradation Mechanism | Identified Degradants (from Rosaramicin studies) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Cleavage of glycosidic bonds, intramolecular cyclization common to macrolides. nih.govnih.gov | Not specifically reported for Rosaramicin. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Hydrolysis of the lactone ring and ester group. | Not specifically reported for Rosaramicin. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of susceptible functional groups. | Not specifically reported for Rosaramicin. |
| Thermal Degradation | 80°C (solid state) | Molecular rearrangement. | Product A, Product B. jst.go.jpjst.go.jp |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Photolytic cleavage or rearrangement. | Not specifically reported for Rosaramicin. |
Excipient Compatibility Studies and Optimization of Formulation Components
During formulation development, the API is in intimate contact with various excipients, creating the potential for physical or chemical interactions. sjf.edu Excipient compatibility studies are essential to identify and prevent interactions that could compromise the stability of this compound. sci-hub.seformulationbio.com These studies typically involve analyzing binary mixtures of the API and individual excipients under accelerated storage conditions (e.g., elevated temperature and humidity). sjf.edu
Several analytical techniques are employed to detect interactions, including Differential Scanning Calorimetry (DSC) for thermal events, Fourier-Transform Infrared Spectroscopy (FTIR) for changes in chemical bonds, and High-Performance Liquid Chromatography (HPLC) to quantify the API and detect degradation products. nih.govlabinsights.nl
While specific excipient compatibility data for this compound is not widely available, knowledge from the macrolide class can guide the selection of excipients. For instance, acid-labile drugs should not be paired with acidic excipients. sci-hub.se Furthermore, lubricants like magnesium stearate can sometimes be reactive and require careful evaluation. sci-hub.se
Interactive Table: Illustrative Excipient Compatibility Profile for this compound
This table provides a hypothetical compatibility profile based on general principles for macrolide antibiotics. This is for illustrative purposes and would need to be confirmed by specific experimental studies.
| Excipient | Function | Compatibility Assessment Method | Potential Interaction Risk | Comment |
| Microcrystalline Cellulose | Diluent / Filler | DSC, FTIR, HPLC | Low | Generally considered inert and compatible with many APIs. |
| Lactose Monohydrate | Diluent / Filler | DSC, FTIR, HPLC | Medium | Can contain reactive impurities (aldehydes) that may lead to degradation. researchgate.net |
| Croscarmellose Sodium | Superdisintegrant | DSC, FTIR, HPLC | Medium | May exhibit incompatibility under high humidity and temperature. nih.gov |
| Magnesium Stearate | Lubricant | DSC, FTIR, HPLC | High | Known to be incompatible with some APIs due to its basic nature and potential for interaction. sci-hub.se |
| Polyvinylpyrrolidone (PVP) | Binder | DSC, FTIR, HPLC | Low | Generally shows good compatibility with a wide range of drugs. nih.gov |
| Stearic Acid | Lubricant / Emulsifier | DSC, FTIR, HPLC | Low-Medium | As the counter-ion in the salt, it is inherently compatible, but its properties can be influenced by other excipients. |
Influence of pH, Temperature, and Light on Compound Integrity in Research Formulations
The stability of this compound in a final formulation is directly influenced by environmental factors such as pH, temperature, and light.
Influence of pH : Macrolide antibiotics are famously susceptible to degradation in acidic environments. nih.gov The stability of clarithromycin (B1669154) in acidic solution is markedly greater than that of erythromycin, demonstrating how small structural changes can have a significant impact. nih.gov Rosaramicin, with a reported basic pKa of 8.79, would be expected to have pH-dependent solubility and stability profiles. nih.gov Formulations must be designed with a pH that maximizes the compound's stability, typically in the neutral to slightly alkaline range, avoiding acidic excipients or buffer systems that could accelerate degradation. sci-hub.se
Influence of Temperature : As demonstrated by specific studies on Rosaramicin, elevated temperatures can cause solid-state molecular rearrangement, leading to the formation of degradation products. jst.go.jpjst.go.jp Stability testing protocols for research formulations universally include accelerated conditions, such as storage at 40°C, to determine the thermal sensitivity of the API within the formulation matrix. fda.govpaho.org The results are used to predict shelf-life and establish appropriate storage conditions.
Influence of Light : Photostability testing is a mandatory component of drug stability programs as per ICH guidelines. fda.gov Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions. While specific photostability studies on this compound are not documented in the literature, a standard evaluation would involve exposing the formulation to a controlled light source and analyzing for any changes in appearance, purity, and degradant profile. paho.org If found to be photolabile, light-protective packaging would be required.
Interactive Table: Summary of Physicochemical Stability Factors for this compound
| Factor | Effect on Compound Integrity | Mitigation Strategy in Formulation Research |
| pH | Highly sensitive to acidic conditions, leading to rapid degradation. Stability generally increases with higher pH. nih.gov | Maintain formulation pH in the neutral to slightly alkaline range. Use non-acidic buffers and excipients. sci-hub.se |
| Temperature | Susceptible to thermal degradation and molecular rearrangement, especially at elevated temperatures. jst.go.jpjst.go.jp | Determine activation energy through kinetic studies. Recommend appropriate storage conditions (e.g., room temperature or refrigeration). |
| Light | Potential for photolytic degradation upon exposure to UV or visible light. | Conduct formal photostability studies. If labile, utilize opaque or light-resistant primary packaging. fda.gov |
Interactions of Rosaramicin Stearate with Biological Systems Beyond Primary Antimicrobial Action Non Clinical
Immunomodulatory Effects in Pre-clinical Models
There is currently no specific research data available on the immunomodulatory effects of rosaramicin (B1679535) stearate (B1226849) in pre-clinical models. While macrolide antibiotics as a class are known to possess immunomodulatory properties, the specific actions of rosaramicin stearate have not been documented. e-century.us
Modulation of Cytokine and Chemokine Production in Immune Cells (In Vitro)
No studies have been published detailing the in vitro effects of this compound on the production of cytokines and chemokines by immune cells. General information on cytokine and chemokine modulation by other macrolides exists, but this cannot be directly extrapolated to this compound. genextgenomics.commdpi.comnih.govnih.govthermofisher.com
Anti-inflammatory Properties in Cellular Assays (e.g., inhibition of NF-κB activation)
There is no available research that has investigated the anti-inflammatory properties of this compound in cellular assays, including its potential to inhibit key inflammatory pathways such as NF-κB activation. While the NF-κB pathway is a known target for the anti-inflammatory effects of some macrolides, specific data for this compound is absent. e-century.usnih.govnih.gov
Effects on Phagocytic Activity and Immune Cell Proliferation
Scientific literature lacks any studies on the effects of this compound on phagocytic activity or the proliferation of immune cells. The interaction of this compound with fundamental immune processes such as phagocytosis and lymphocyte proliferation remains an uninvestigated area. oup.comfrontiersin.orgfrontiersin.orgnih.govkhanacademy.orgresearchgate.netfrontiersin.org
Host Cell Interactions and Off-Target Effects in Eukaryotic Models
Information regarding the specific interactions of this compound with host cells and its potential off-target effects in eukaryotic models is not present in the available scientific literature.
Assessment of Mitochondrial Function and Biogenesis in Eukaryotic Cells
There are no published studies that have assessed the impact of this compound on mitochondrial function or biogenesis in eukaryotic cells. The potential for this macrolide to affect cellular energy metabolism and mitochondrial health is currently unknown. nih.govmdpi.comnih.govopenaccessjournals.comresearchgate.net
Inhibition Profiles of Relevant Host Enzymes (e.g., ABC transporters, specific esterases)
No research has been conducted to determine the inhibition profiles of this compound against relevant host enzymes such as ATP-binding cassette (ABC) transporters or specific esterases. The potential for this compound to engage in drug-drug interactions or affect cellular transport and metabolic processes via enzyme inhibition has not been explored. nih.govnih.govnih.govmdpi.comescholarship.org
Impact on Gene Expression and Proteomic Profiles in Mammalian Cell Lines
Currently, there is a significant lack of publicly available scientific literature and data detailing the specific impacts of this compound on gene expression and proteomic profiles in mammalian cell lines. While research on other antibiotics has shown that such compounds can induce changes in mammalian cellular processes, including gene expression and protein synthesis, dedicated studies on this compound are not available in the searched scientific databases. nih.govnih.gov The general effects of some classes of antibiotics on mammalian cells can include mitochondrial dysfunction and oxidative stress, which are known to influence gene expression and protein profiles. frontiersin.org However, without specific studies on this compound, it is not possible to provide a detailed account of its effects.
Impact on Microbiota Composition and Function in Animal Models
Similar to the lack of data on its effects on mammalian cell lines, there is no specific information available from the conducted searches regarding the impact of this compound on the microbiota composition and function in animal models. The following subsections are based on general principles of antibiotic-microbiota interactions and highlight the areas where research on this compound would be necessary.
Dynamics of Resistance Gene Transfer within Commensal Bacterial Populations
A major concern with the use of any antibiotic is the potential for the selection and spread of antibiotic resistance genes (ARGs) within the gut microbiota. The gut can act as a reservoir for ARGs, which can be transferred between different bacterial species, including from commensal bacteria to potential pathogens, through horizontal gene transfer. This process can be exacerbated by the selective pressure exerted by antibiotic administration. mdpi.com Studies on other antibiotics have investigated the dynamics of ARG transfer in animal models, but no such data is available for this compound. mdpi.com Research in this area would be crucial to understanding the potential for this compound to contribute to the broader landscape of antimicrobial resistance.
Alterations in Host-Microbe Interactions and Immune Responses in the Gut
The gut microbiota plays a critical role in the development and modulation of the host's immune system. nih.gov The intricate crosstalk between microbial communities and the host's immune cells is essential for maintaining gut homeostasis. nih.gov Disruption of the microbiota by antibiotics can lead to altered immune responses in the gut. This can manifest as changes in the populations of various immune cells and the production of signaling molecules like cytokines. nih.gov While the general principles of how antibiotics can affect host-microbe interactions and gut immunity are established, there are no specific studies on this compound in this context.
Emerging Research Frontiers and Future Prospects for Rosaramicin Stearate
Integration with Novel Antimicrobial Strategies
The global challenge of antimicrobial resistance necessitates innovative approaches to extend the lifespan of existing antibiotics and develop new treatment paradigms. Research into macrolide antibiotics, as a class, highlights several promising avenues for Rosaramicin (B1679535) stearate (B1226849).
Synergistic Interactions with Phage Therapy and Lytic Enzymes
Bacteriophage (phage) therapy, the use of viruses that infect and kill bacteria, is re-emerging as a viable alternative and adjunct to antibiotic therapy. The combination of phages and antibiotics can result in synergistic effects, where the combined antibacterial activity is greater than the sum of the individual agents. nih.govcontagionlive.comcabidigitallibrary.org Studies have shown that the presence of certain antibiotics, including the macrolide erythromycin (B1671065), can enhance the efficacy of phage therapy against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov This phenomenon, known as phage-antibiotic synergy (PAS), can be influenced by the antibiotic's mechanism of action and concentration. nih.govdoaj.org For instance, sub-lethal concentrations of some antibiotics can increase the production of phages by infected bacteria. cabidigitallibrary.org While direct studies on Rosaramicin stearate are not available, the synergistic potential observed with other macrolides suggests a promising area of investigation for its use in combination with phage therapy to combat refractory bacterial infections. cabidigitallibrary.orgnih.gov
Future research could explore the optimal conditions for synergy between this compound and specific bacteriophages against clinically relevant pathogens.
Combination with CRISPR-Cas Systems for Targeted Resistance Reversal
The CRISPR-Cas system, a revolutionary gene-editing tool, offers a novel approach to combat antibiotic resistance by selectively targeting and destroying resistance genes within bacteria. nih.govdovepress.com Research has demonstrated the potential of CRISPR-Cas9 to re-sensitize antibiotic-resistant bacteria to conventional drugs. For example, CRISPR-Cas9 systems delivered via phagemids have been used to eliminate erythromycin resistance genes in Staphylococcus aureus and Enterococcus faecalis, making them susceptible to the antibiotic once again. mdpi.com This strategy essentially reverses antibiotic resistance, a significant advantage over traditional antibiotic development. mdpi.comfrontiersin.orgnih.gov
Given that resistance to macrolides often involves specific genes, such as the erm genes which confer resistance to erythromycin, a targeted CRISPR-Cas approach could theoretically be developed for this compound. researchgate.netnih.govresearchgate.net This would involve designing guide RNAs that specifically recognize and direct the Cas nuclease to cleave the resistance genes associated with this compound, thereby restoring its efficacy.
Table 1: Potential CRISPR-Cas9 Targets for Reversing Macrolide Resistance
| Target Gene Family | Mechanism of Resistance | Bacterial Species Examples | Potential for this compound |
| erm (erythromycin ribosome methylation) | Modification of the ribosomal target site | Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae | High |
| mef (macrolide efflux) | Efflux pump that removes the antibiotic from the cell | Streptococcus pneumoniae | Moderate to High |
| mph (macrolide phosphotransferase) | Enzymatic inactivation of the antibiotic | Escherichia coli | Moderate |
This table is illustrative and based on known macrolide resistance mechanisms. Specific research would be needed to identify the predominant resistance genes for this compound.
Application as an Adjuvant to Enhance Immune Responses in Pre-clinical Models
Beyond their direct antimicrobial effects, some macrolide antibiotics exhibit immunomodulatory properties, meaning they can influence the host's immune response. nih.govnih.gov This has led to research into their potential use as vaccine adjuvants, which are substances that enhance the immune response to an antigen. Studies have shown that the macrolide erythromycin can act as an adjuvant for DNA vaccines, promoting a T-helper-1 (Th1)-biased immune response, which is crucial for clearing intracellular pathogens. nih.gov The proposed mechanism involves enhancing the activity of antigen-presenting cells (APCs) stimulated by CpG motifs within the plasmid DNA of the vaccine. nih.gov
In the context of veterinary medicine, adjuvants are critical for the effectiveness of many vaccines, especially those using subunit or inactivated antigens. frontiersin.orgmdpi.comresearchgate.net The immunomodulatory capabilities observed in macrolides like erythromycin suggest that this compound could be investigated for similar adjuvant effects in pre-clinical veterinary models. nih.gov This could potentially lead to more potent and effective vaccines for a range of animal diseases.
Exploration in One Health Contexts (Pre-clinical Veterinary Research)
The "One Health" concept recognizes the interconnectedness of human, animal, and environmental health. The use of antibiotics in veterinary medicine has significant implications for all three domains.
Efficacy Against Animal-Specific Bacterial Pathogens in Veterinary Models
Macrolide antibiotics are widely used in veterinary medicine to treat various bacterial infections. nih.gov A significant pathogen in cattle is Mycoplasma bovis, a cause of bovine respiratory disease (BRD), which can lead to substantial economic losses. nih.gov Several macrolides, such as gamithromycin, have demonstrated efficacy against M. bovis in both in-vitro and clinical settings. jarvm.comjarvm.com However, resistance to macrolides in M. bovis is a growing concern, with studies showing high rates of resistance in isolates from various regions. nih.govmdpi.comfrontiersin.org
Given the established activity of macrolides against key veterinary pathogens, pre-clinical studies on the efficacy of this compound against animal-specific bacteria like M. bovis, Pasteurella multocida, and Mannheimia haemolytica would be a logical step. nih.gov Such research would be crucial to determine its potential role in veterinary therapeutics and to understand its spectrum of activity against pathogens of agricultural importance.
Table 2: In-Vitro Efficacy of Various Macrolides Against Mycoplasma bovis
| Macrolide Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gamithromycin | 4 | >64 | jarvm.comfrontiersin.org |
| Tulathromycin | 4 | >64 | frontiersin.org |
| Tylosin (B1662201) | ≥32 | ≥64 | frontiersin.org |
| Tilmicosin | ≥32 | ≥64 | frontiersin.org |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is from studies on various M. bovis isolates and may not be directly comparable. Efficacy of this compound would require specific testing.
Environmental Fate, Persistence, and Degradation of this compound in Water and Soil
The widespread use of antibiotics in human and veterinary medicine leads to their release into the environment through wastewater and agricultural runoff. nih.govmdpi.comnih.gov The persistence and degradation of these compounds in soil and water are of significant concern due to the potential for promoting antibiotic resistance and their effects on non-target organisms. mdpi.comumn.edu
Studies on macrolides like erythromycin, clarithromycin (B1669154), and tylosin have shown that their degradation in the environment is influenced by factors such as sunlight (photolysis), pH, and microbial activity. acs.orgresearchgate.net For instance, erythromycin can degrade into its main degradation product, erythromycin-H₂O, in aqueous environments. acs.org The half-life of macrolides in soil and water can vary significantly, from a few days to several weeks, depending on the specific compound and environmental conditions. acs.orgresearchgate.net Advanced oxidation processes are being explored as a means to degrade these persistent compounds in wastewater. nih.gov
To fully understand the environmental impact of this compound, dedicated research on its environmental fate is necessary. This would involve studies to determine its persistence, mobility, and degradation pathways in both aquatic and terrestrial ecosystems. Such data is essential for conducting comprehensive environmental risk assessments and ensuring its responsible use within a One Health framework.
Assessment of Potential for Environmental Resistance Selection
The widespread use of antibiotics in human and veterinary medicine has led to the increased release of these compounds and their metabolites into the environment, raising concerns about the selection and spread of antibiotic resistance. Rosaramicin, a 16-membered macrolide antibiotic, and its stearate salt, are subject to these environmental pressures. The potential for environmental resistance selection to this compound is governed by the same primary mechanisms that confer resistance to other macrolide antibiotics. nih.govijprajournal.com
The primary mechanisms of resistance to macrolides include:
Target site modification: This is the most common mechanism and involves the methylation of the 23S ribosomal RNA (rRNA) at position A2058 by Erm (erythromycin ribosome methylation) methyltransferases. nih.govnih.gov This modification reduces the binding affinity of macrolides to the ribosome, rendering the antibiotic ineffective. nih.govnih.gov
Drug efflux: Active efflux pumps can expel macrolides from the bacterial cell, preventing them from reaching their ribosomal target. nih.govyoutube.com Genes encoding these pumps, such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance), are often located on mobile genetic elements, facilitating their spread among bacterial populations. nih.govyoutube.com
Drug inactivation: Enzymatic inactivation of macrolides, through hydrolysis of the lactone ring or phosphorylation, is another, albeit less common, resistance mechanism. nih.govijprajournal.com
The presence of this compound in environmental compartments, such as soil and water, even at sub-inhibitory concentrations, can exert selective pressure on microbial communities. nih.govnih.gov This can lead to the enrichment of bacteria carrying resistance genes. nih.gov The horizontal transfer of these resistance genes among environmental bacteria and potentially to clinically relevant pathogens is a significant concern. nih.gov The environment, therefore, acts as a vast reservoir of antibiotic resistance genes, and the introduction of compounds like this compound can contribute to the evolution and dissemination of resistance. nih.govnih.gov
Table 1: Key Genes Associated with Macrolide Resistance
| Gene Family | Resistance Mechanism | Examples |
| erm | Target site modification (rRNA methylation) | erm(A), erm(B), erm(C) |
| mef | Efflux pump | mef(A) |
| msr | Efflux pump | msr(A), msr(D) |
Development of Advanced Screening Platforms for this compound Analogues
The discovery of novel antibiotic entities with improved efficacy and the ability to overcome existing resistance mechanisms is a critical area of research. Advanced screening platforms play a pivotal role in the identification and development of new analogues of existing antibiotics like this compound.
High-Throughput Screening (HTS) and High-Content Screening (HCS) for Novel Activities
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. researchgate.netmdpi.com In the context of this compound, HTS could be employed to screen for new analogues with enhanced activity against resistant bacterial strains or a broader spectrum of activity. These assays are typically miniaturized and automated, enabling the screening of thousands of compounds in a short period. mdpi.com
High-content screening (HCS) is an extension of HTS that provides more detailed, often image-based, information about the effect of a compound on cells. helsinki.fi Instead of a single endpoint, HCS can measure multiple cellular parameters simultaneously, such as cell morphology, viability, and the expression of specific proteins. helsinki.fi For this compound analogues, HCS could be used to identify compounds that not only inhibit bacterial growth but also have desirable effects on host cells or specific cellular pathways, potentially leading to the discovery of compounds with novel mechanisms of action. helsinki.fi
Phenotypic Screening for Activities Beyond Ribosomal Inhibition
This approach is particularly valuable for identifying compounds that may have multiple targets or that modulate complex biological pathways. nih.gov For this compound analogues, phenotypic screens could be designed to identify compounds that, for example, inhibit biofilm formation, disrupt bacterial virulence, or modulate the host immune response. By focusing on the desired outcome (e.g., clearance of infection in a whole-animal model), phenotypic screening can uncover compounds with clinically relevant activities that might be missed by target-based approaches. nih.gov The identification of macrolides that can stall ribosome translation in a context-specific manner opens the door to screening for analogues with highly specific protein synthesis inhibition profiles. researchgate.net
Unexplored Biological Activities and Therapeutic Applications of this compound (Pre-clinical Hypothesis Generation)
While Rosaramicin is known for its antibacterial properties, particularly against Chlamydia trachomatis, its potential for other therapeutic applications remains largely unexplored. nih.gov The generation of pre-clinical hypotheses for novel activities is a crucial step in expanding the therapeutic utility of existing drugs.
Antiviral Properties in In Vitro Models
The potential antiviral activity of this compound represents a compelling area for pre-clinical investigation. While direct evidence for Rosaramicin's antiviral effects is currently lacking, some macrolides have demonstrated antiviral properties. The broad-spectrum antiviral activity of other compounds, sometimes repurposed drugs, is often initially identified through in-vitro screening against various viruses. nih.gov A hypothetical in-vitro study could assess the efficacy of this compound against a panel of common viruses.
Table 2: Hypothetical In Vitro Antiviral Screening of this compound
| Virus | Cell Line | Assay Type | Potential Endpoint |
| Influenza A Virus | MDCK | Plaque Reduction Assay | 50% Inhibitory Concentration (IC50) |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Viral Titer Reduction Assay | Log reduction in viral load |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Cytopathic Effect (CPE) Inhibition Assay | Concentration preventing CPE |
Anti-parasitic Activity in Pre-clinical Models
The potential of this compound as an anti-parasitic agent is another intriguing avenue for research. While direct studies on Rosaramicin are scarce, a study on a similarly named compound, "rosarin," derived from Rhodiola rosea, demonstrated significant anthelmintic activity against the earthworm Pheretima posthuma. nih.gov This study showed that rosarin (B1679536) decreased the time to paralysis and death of the worms, suggesting its potential as a worm-expelling agent. nih.gov Although rosarin and rosaramicin are different compounds, this finding provides a rationale for investigating the anti-parasitic properties of this compound in pre-clinical models.
Further pre-clinical studies could evaluate the efficacy of this compound against a range of parasitic organisms, including protozoa and helminths, in established animal models. mdpi.comresearchgate.net For instance, its activity could be tested against parasites like Trypanosoma or Leishmania species. mdpi.comresearchgate.net
Table 3: Pre-clinical Models for Investigating Anti-parasitic Activity
| Parasite | Animal Model | Potential Endpoints |
| Trichinella spiralis | Mouse | Reduction in muscle larval burden |
| Trypanosoma cruzi | Mouse | Parasitemia levels, survival rate |
| Leishmania donovani | Hamster | Parasite load in liver and spleen |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Rosaramicin stearate in academic research?
- Methodological Answer : Synthesis typically involves esterification of Rosaramicin with stearic acid under controlled conditions (e.g., using carbodiimide coupling agents). Characterization employs HPLC for purity assessment (≥95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Thermal stability is evaluated via differential scanning calorimetry (DSC) .
- Data Presentation : Include a table comparing synthesis yields under varying catalyst concentrations (e.g., 0.1–1.0 mol%) and reaction times (12–48 hours), with purity metrics.
Q. Which in vitro assays are recommended to evaluate this compound’s antimicrobial activity?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens. Include positive controls (e.g., erythromycin) and validate results with triplicate experiments. For time-kill studies, sample at 0, 6, 12, and 24 hours to assess bactericidal kinetics .
Q. How should researchers assess the solubility and partition coefficient (LogP) of this compound?
- Methodological Answer : Perform shake-flask experiments in octanol-water systems at physiological pH (7.4). Use UV-Vis spectrophotometry to quantify solubility, ensuring temperature control (25±0.5°C). Validate LogP values via computational tools (e.g., MarvinSketch) and compare with experimental results .
Advanced Research Questions
Q. How can factorial experimental designs optimize this compound’s formulation stability?
- Methodological Answer : Implement a 3×3 full factorial design to evaluate factors like stearate concentration (0.25–2.0%) and mixing time (2–15 minutes). Use JMP or R for ANOVA to identify interactions affecting content uniformity. For example, demonstrated magnesium stearate’s impact on aspirin homogeneity, a model applicable to this compound .
- Data Contradiction Analysis : If stability data conflicts (e.g., pH-dependent degradation), apply response surface methodology (RSM) to model nonlinear relationships and identify optimal formulation parameters .
Q. What statistical approaches resolve discrepancies in this compound’s bioavailability across preclinical models?
- Methodological Answer : Use mixed-effects modeling to account for interspecies variability (e.g., rat vs. dog models). Perform bootstrap resampling to assess confidence intervals for AUC and Cmax. If bioavailability contradicts in vitro permeability data (e.g., Caco-2 vs. PAMPA), conduct mechanistic studies (e.g., efflux transporter inhibition assays) .
Q. How should researchers design accelerated stability studies to predict this compound’s shelf life?
- Methodological Answer : Follow ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and apply Arrhenius kinetics to extrapolate shelf life. For photostability, use ICH Q1B conditions (1.2 million lux hours) .
Q. What protocols validate the ecological toxicity of this compound in aquatic research models?
- Methodological Answer : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) at concentrations ≤100 mg/L. Use negative controls (vehicle-only) and positive controls (e.g., cadmium stearate) to benchmark effects. Report EC50 values with 95% confidence intervals .
Guidelines for Data Reporting
- Tables : Format tables in Word with Roman numerals (e.g., Table I) and footnotes (superscript letters). Include means ± SD, ensuring numerical precision aligns with instrument resolution (e.g., HPLC ±0.1%) .
- Figures : Use color-coded line graphs for degradation kinetics or scatter plots with regression lines for bioavailability correlations. Avoid excessive chemical structures in graphics .
- Data Repositories : Deposit raw data in Figshare or Zenodo, citing the DOI in the manuscript. For computational models, share scripts on GitHub .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
